(+)-Neomenthol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-UTLUCORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044326, DTXSID20883998 | |
| Record name | d-Neomenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dl-Neomenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5943 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (+)-Neomenthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | d-neo-Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (+)-Neomenthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
196 °F (NTP, 1992) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | d-neo-Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | d-neo-Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Menthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5943 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-78-1, 2216-52-6, 3623-51-6, 491-01-0 | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (+)-Neomenthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Neomenthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3623-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Neomenthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomenthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | d-Neomenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dl-Neomenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-neomenthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-neomenthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Neomenthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOMENTHOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89S3KO7RR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NEOMENTHOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RE7MA7PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-Neomenthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °F (NTP, 1992), -22 °C | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (+)-Neomenthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (+)-Neomenthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Neomenthol, a naturally occurring cyclic monoterpenoid and a stereoisomer of menthol, is a compound of significant interest across various scientific disciplines, including organic synthesis, pharmacology, and materials science.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an illustrative workflow for its application as a chiral auxiliary in asymmetric synthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this versatile compound.
Chemical and Physical Properties
This compound is a colorless, clear liquid with a characteristic minty odor.[3][4] It is a p-menthan-3-ol, a class of organic compounds that are derivatives of cyclohexane.[3] The quantitative chemical and physical properties of this compound are summarized in Table 1 for easy reference and comparison.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-ol | [5] |
| Synonyms | d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol | [4][6] |
| CAS Number | 2216-52-6 | [6] |
| Molecular Formula | C₁₀H₂₀O | [3][4][5][6] |
| Molecular Weight | 156.27 g/mol | [3][4][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [3][4][7] |
| Odor | Menthol-like, minty, sweet | [3] |
| Melting Point | -22 °C | [3][4][6][8] |
| Boiling Point | 212 °C at 760 mmHg; 95 °C at 12 mmHg | [4][5][9] |
| Density | 0.899 g/mL at 25 °C | [3][6][8] |
| Refractive Index (n²⁰/D) | 1.461 | [3][6][9] |
| Specific Rotation ([α]²⁰/D) | +15.0° to +20.0° (neat) | [7] |
| Specific Rotation ([α]²²/D) | +17.3° (neat) | [3][6] |
| Solubility | Very soluble in alcohol and volatile oils; slightly soluble in water (434 mg/L at 25 °C) | [5] |
| Vapor Pressure | 0.8 mmHg at 20 °C | [6][8] |
| Flash Point | 82 °C (180 °F) | [3][8][9] |
| pKa | 15.30 ± 0.60 (Predicted) | [3][8] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key chemical and physical properties of this compound, as well as a general protocol for its analysis via gas chromatography.
Determination of Melting Point
The melting point of this compound, which is below room temperature, is more accurately described as its freezing point. The determination can be carried out using a cryostat or a low-temperature thermometer and a cooling bath.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this occurs over a narrow temperature range.
Apparatus:
-
Small test tube or sample vial
-
Low-temperature thermometer or thermocouple
-
Cooling bath (e.g., dry ice/acetone or liquid nitrogen)
-
Stirring rod
Procedure:
-
Place a small sample of this compound into the test tube.
-
Insert the low-temperature thermometer into the sample, ensuring the bulb is fully immersed.
-
Slowly cool the sample by immersing the test tube in the cooling bath while gently stirring with the stirring rod to ensure uniform cooling.
-
Observe the sample for the first signs of crystal formation (solidification). The temperature at which the first crystals appear and remain is recorded as the freezing point.
-
To determine the melting point, allow the solidified sample to slowly warm up while stirring. The temperature at which the last crystal melts is recorded as the melting point. For a pure compound, the freezing and melting points should be very close.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Principle: A liquid boils when its vapor pressure is equal to the atmospheric pressure. The temperature of the vapor in equilibrium with the boiling liquid is the boiling point.
Apparatus:
-
Distillation flask or a small test tube
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
-
Condenser (for larger volumes)
-
Capillary tube (for micro-method)
Procedure (Micro-method):
-
Place a small amount of this compound (a few milliliters) into a small test tube.
-
Add a boiling chip to ensure smooth boiling.
-
Seal one end of a capillary tube and place it, open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer and suspend the assembly in a heating bath.
-
Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[3][4][10]
Measurement of Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.
Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation, dependent on the substance, concentration, path length, temperature, and wavelength of light.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Sodium lamp (for D-line at 589 nm)
-
Syringe for filling the cell
Procedure:
-
Calibrate the polarimeter by filling the polarimeter cell with a blank solvent (if measuring a solution) or ensuring it is clean and empty (for a neat liquid like this compound) and setting the reading to zero.
-
Carefully fill the polarimeter cell with neat this compound, ensuring there are no air bubbles in the light path.
-
Place the filled cell into the polarimeter.
-
Observe the rotation of the plane-polarized light and adjust the analyzer to determine the angle of rotation.
-
Record the observed rotation (α), the path length in decimeters (l), the temperature (T), and the wavelength of light used (λ).
-
The specific rotation [α] is calculated using the formula for a neat liquid: [α]Tλ = α / (l * d) where 'd' is the density of the liquid in g/mL.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds like terpenes.
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase in the column.
Apparatus:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)
-
Injector system
-
Data acquisition and processing software
General Protocol for Terpene Profiling:
-
Sample Preparation: For a pure sample of this compound, dilute it in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration. If analyzing a mixture, an extraction step may be necessary.[6][9]
-
Instrument Setup:
-
Set the injector temperature (e.g., 250 °C).
-
Set the detector temperature (e.g., 280 °C for FID).
-
Program the column oven temperature. A typical program for terpenes might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) to elute all compounds.
-
Set the carrier gas (e.g., helium or hydrogen) flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The retention time of the peak corresponding to this compound is used for qualitative identification by comparing it to a known standard. The area of the peak is proportional to the concentration and can be used for quantitative analysis.[7]
Application in Asymmetric Synthesis: Chiral Auxiliary Workflow
This compound can be utilized as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
The following diagram illustrates a generalized workflow for the use of a chiral auxiliary, such as an ester of this compound, in a diastereoselective reaction.
Caption: Generalized workflow for asymmetric synthesis using this compound as a chiral auxiliary.
Signaling Pathways and Biological Activity
While the direct interaction of this compound with specific signaling pathways is an area of ongoing research, studies on its stereoisomer, menthol, and preliminary research on neomenthol itself provide insights into its potential biological activities.
Recent research has indicated that neomenthol exhibits promising anticancer potential. It has been shown to inhibit the proliferation of human epidermoid carcinoma (A431) cells by arresting the cell cycle at the G2/M phase.[2] This effect is linked to its ability to inhibit hyaluronidase activity and interfere with tubulin polymerization.[2] Tubulin is a critical component of microtubules, which are essential for cell division, and its disruption can lead to apoptosis in cancer cells.
Furthermore, studies on menthol isomers have shown interactions with various receptors, including GABA-A receptors and nicotinic acetylcholine receptors (nAChRs).[11] While this compound was found to be inactive in potentiating the binding of a ligand to the GABA-A receptor in one study, the broader family of menthol isomers demonstrates a range of neurological effects, suggesting that further investigation into the specific targets of this compound is warranted.[11]
The following diagram illustrates a simplified conceptual pathway of neomenthol's observed anticancer effects.
References
- 1. westlab.com [westlab.com]
- 2. Neomenthol prevents the proliferation of skin cancer cells by restraining tubulin polymerization and hyaluronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. phillysim.org [phillysim.org]
- 6. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis [frontiersin.org]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]
Biosynthesis pathway of menthol isomers including (+)-Neomenthol
An In-depth Technical Guide on the Biosynthesis Pathway of Menthol Isomers, Including (+)-Neomenthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthol, a cyclic monoterpene, is a highly valued natural product extensively utilized in the pharmaceutical, cosmetic, and food industries for its characteristic cooling sensation and minty aroma.[1] The primary natural source of menthol is the essential oil of peppermint (Mentha x piperita), where it is biosynthesized and stored in specialized peltate glandular trichomes.[1] The biosynthesis of (-)-menthol, the most abundant and commercially significant isomer, involves a complex, multi-step enzymatic pathway. This pathway also gives rise to other stereoisomers, including this compound, which contributes to the overall chemical profile and sensory properties of mint essential oils. Understanding the intricacies of this biosynthetic route, the enzymes involved, and their regulation is critical for metabolic engineering efforts aimed at enhancing menthol yield and purity, as well as for the development of novel biocatalytic production systems.
This technical guide provides a comprehensive overview of the menthol biosynthesis pathway, with a specific focus on the enzymatic steps leading to the formation of various isomers, including this compound. It details the key enzymes, their properties, and the subcellular organization of the pathway. Furthermore, this document includes detailed experimental protocols for the analysis of the pathway and quantitative data to facilitate comparative studies and applications in drug development and biotechnology.
The Biosynthesis Pathway of Menthol Isomers
The biosynthesis of menthol isomers in Mentha species is an eight-step enzymatic pathway that begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway.[2] The pathway proceeds through a series of cyclization, hydroxylation, oxidation, and reduction reactions to produce a variety of menthol stereoisomers.[1]
The key steps in the pathway are as follows:
-
Geranyl Diphosphate Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form the universal C10 monoterpene precursor, geranyl diphosphate (GPP).[2][3]
-
Cyclization to (-)-Limonene: The first committed step of the pathway is the cyclization of GPP to (-)-limonene, catalyzed by (-)-limonene synthase (LS).[1]
-
Hydroxylation: (-)-Limonene undergoes allylic hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by the cytochrome P450 enzyme, (-)-limonene-3-hydroxylase (L3OH).[3][4]
-
Oxidation: The hydroxyl group of (-)-trans-isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase (iPD) to form (-)-isopiperitenone.[3]
-
Reduction: (-)-Isopiperitenone reductase (iPR) catalyzes the reduction of the double bond in (-)-isopiperitenone to produce (+)-cis-isopulegone.[3][5]
-
Isomerization: (+)-cis-Isopulegone is subsequently isomerized to (+)-pulegone by (+)-cis-isopulegone isomerase (iPI).[2]
-
Reduction to Menthone and Isomenthone: (+)-Pulegone serves as a branch point in the pathway. It is reduced by (+)-pulegone reductase (PR) to a mixture of (-)-menthone and (+)-isomenthone.[2][6]
-
Final Reduction to Menthol Isomers: The final step determines the stereochemical outcome of the pathway. (-)-Menthone can be reduced by two distinct, stereospecific reductases:
Similarly, (+)-isomenthone can be reduced to (+)-isomenthol and (+)-neoisomenthol.[7] The relative activities of these final reductases are key determinants of the final ratio of menthol isomers in the essential oil.
Pathway Visualization
Caption: The biosynthetic pathway of menthol isomers in Mentha.
Quantitative Data on Key Biosynthetic Enzymes
The catalytic efficiency and substrate specificity of the enzymes in the menthol biosynthesis pathway have been characterized. This quantitative data is crucial for understanding the flux through the pathway and for designing metabolic engineering strategies.
| Enzyme | Substrate(s) | K_m_ | k_cat_ (s⁻¹) | Optimal pH | Cofactor | Product(s) | Reference(s) |
| (-)-Isopiperitenone Reductase (iPR) | (-)-Isopiperitenone | 1.0 µM | 1.3 | 5.5 | NADPH | (+)-cis-Isopulegone | [6] |
| NADPH | 2.2 µM | [6] | |||||
| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 µM | 1.8 | 5.0 | NADPH | (-)-Menthone, (+)-Isomenthone | [6] |
| NADPH | 6.9 µM | [6] | |||||
| Menthol Dehydrogenase (MMR) | (-)-Menthone | ~2.5 x 10⁻⁴ M | N/A | 7.5 | NADPH | (-)-Menthol | [9] |
| NADPH | ~2 x 10⁻⁵ M | [9] | |||||
| Neomenthol Dehydrogenase (MNMR) | (-)-Menthone | ~2.2 x 10⁻⁵ M | N/A | 7.6 | NADPH | This compound | [9] |
| NADPH | ~2 x 10⁻⁵ M | [9] |
N/A: Data not available in the cited literature.
Experimental Protocols
Isolation of Peppermint Glandular Trichomes
This protocol is adapted from methods developed for isolating metabolically active oil glands from Mentha species.[1]
Objective: To obtain a highly enriched fraction of glandular trichomes for enzyme assays or RNA extraction.
Materials:
-
Young, expanding peppermint leaves
-
Isolation buffer (e.g., sorbitol-based buffer with antioxidants)
-
Glass beads (e.g., 0.5 mm diameter)
-
Low-speed centrifuge
-
Nylon mesh filters of various pore sizes (e.g., 100 µm, 40 µm)
Procedure:
-
Gently abrade the surface of young peppermint leaves in ice-cold isolation buffer containing glass beads. This dislodges the glandular trichomes.
-
Filter the resulting suspension through a series of nylon mesh filters to remove larger leaf debris.
-
Collect the filtrate containing the trichomes.
-
Centrifuge the filtrate at low speed to pellet the trichomes.
-
Resuspend the pellet in fresh isolation buffer. The isolated trichomes can then be used for enzyme extraction or RNA isolation.
Enzyme Assay for Menthone Reductases (MMR and MNMR)
This protocol describes a general method for assaying the NADPH-dependent reduction of (-)-menthone.
Objective: To determine the activity of MMR and MNMR in a protein extract.
Materials:
-
Protein extract from isolated glandular trichomes or a heterologous expression system
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH)
-
(-)-Menthone substrate (dissolved in a suitable solvent like ethanol)
-
NADPH solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, protein extract, and (-)-menthone.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.
-
The rate of reaction can be calculated using the molar extinction coefficient of NADPH.
-
To differentiate between MMR and MNMR activity, the reaction products must be analyzed by chiral gas chromatography.
Product Analysis by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify the different menthol stereoisomers produced in an enzymatic reaction or extracted from plant material.[10][11]
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., derivatized cyclodextrin-based column)
-
Helium carrier gas
-
Standards for all menthol isomers
Procedure:
-
Extract the menthol isomers from the reaction mixture or plant material using an appropriate organic solvent (e.g., ethyl acetate).[12]
-
Concentrate the extract if necessary.
-
Inject a small volume of the extract into the GC-MS.
-
Use a suitable temperature program for the GC oven to achieve separation of the isomers on the chiral column.
-
The mass spectrometer is used to identify the individual isomers based on their mass spectra and to quantify them based on peak area.
-
Compare the retention times and mass spectra with those of authentic standards for positive identification.
Experimental Workflow Visualization
References
- 1. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. (−)-Isopiperitenone reductase - Wikipedia [en.wikipedia.org]
- 6. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight menthol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineered Saccharomyces cerevisiae for the De Novo Biosynthesis of (−)-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of (+)-Neomenthol
This guide provides a comprehensive analysis of the spectroscopic data for (+)-neomenthol, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental methodologies, and presents a logical workflow for structural elucidation using spectroscopic techniques.
Spectroscopic Data Summary
The structural identification of this compound, a monoterpenoid alcohol, is definitively achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.11 | Broad Singlet | 1H | H-CO H |
| ~1.84 | Multiplet | 1H | Isopropyl CH |
| ~1.72 | Multiplet | 2H | Cyclohexane CH ₂ |
| ~1.53 | Multiplet | 1H | Cyclohexane CH |
| ~1.28 | Multiplet | 2H | Cyclohexane CH ₂ |
| ~1.08 | Multiplet | 2H | Cyclohexane CH ₂ |
| ~0.96 | Doublet | 3H | Isopropyl CH ₃ |
| ~0.92 | Doublet | 3H | Isopropyl CH ₃ |
| ~0.87 | Doublet | 3H | Methyl-cyclohexane CH ₃ |
Data compiled from various sources.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |
| 67.57 | CH | C1 (CHOH) |
| 47.88 | CH | C2 (CH-isopropyl) |
| 42.50 | CH₂ | C6 |
| 34.99 | CH₂ | C4 |
| 29.05 | CH | C5 (CH-methyl) |
| 25.72 | CH | Isopropyl CH |
| 24.09 | CH₂ | C3 |
| 22.28 | CH₃ | Methyl on Cyclohexane |
| 21.10 | CH₃ | Isopropyl CH₃ |
| 20.64 | CH₃ | Isopropyl CH₃ |
Data sourced from NOP - Sustainability in the organic chemistry lab course.[3]
Table 3: Infrared (IR) Spectroscopy Data for this compound
Sample Preparation: Liquid Film
| Frequency (cm⁻¹) | Intensity | Bond Vibration |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| ~2960 - 2850 | Strong, Sharp | C-H Stretch (sp³ Hybridized) |
| 1260 - 1050 | Strong | C-O Stretch (Secondary Alcohol) |
Characteristic absorption regions for alcohols.[4][5][6]
Table 4: Mass Spectrometry (MS) Data for this compound
Ionization Method: Electron Ionization (EI)
| m/z Ratio | Interpretation |
| 156 | Molecular Ion (M⁺) |
| 138 | [M - H₂O]⁺ (Loss of water) |
| 113 | [M - C₃H₇]⁺ (α-cleavage, loss of isopropyl radical) |
Molecular weight is 156.27 g/mol .[7][8] Fragmentation patterns are characteristic of alcohols.[9][10]
Detailed Methodologies
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The objective of NMR spectroscopy in this context is to determine the carbon-hydrogen framework of the molecule.[11][12]
-
Sample Preparation : A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[13] The solvent must completely dissolve the analyte.
-
Internal Standard : A small amount of tetramethylsilane (TMS) is often added to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Data Acquisition : The prepared sample in a 5 mm NMR tube is placed into the NMR spectrometer.[13] The experiment begins by locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.[13] Standard 1D experiments include ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule, based on the absorption of infrared radiation which excites molecular vibrations.[15]
-
Sample Preparation : For a liquid sample like this compound, the simplest method is to prepare a "neat" sample.[15] This involves placing one or two drops of the pure liquid between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are then pressed together to form a thin liquid film.
-
Data Acquisition : The sample holder with the salt plates is placed in the path of the IR beam within the spectrometer. A spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹, plotting transmittance or absorbance against wavenumber.
-
Interpretation : The presence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region is a definitive indicator of an alcohol's O-H group.[4][5] A strong band in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibration.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
-
Sample Introduction and Ionization : The sample is injected into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (Electron Ionization - EI). This process removes an electron from the molecule to form a molecular ion (M⁺).
-
Fragmentation : The high energy of the ionization process causes the molecular ion to break apart into smaller, charged fragments. For alcohols, two primary fragmentation pathways are common:
-
Detection : The positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a mass spectrum.
Visualization of the Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and structural elucidation of this compound.
Caption: Logical workflow for the identification of this compound.
References
- 1. This compound(2216-52-6) 1H NMR [m.chemicalbook.com]
- 2. bmse000498 (1S,2S,5R)-(+)-neomenthol at BMRB [bmrb.io]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1S,2S,5R)-(+)-Neomenthol = 95 2216-52-6 [sigmaaldrich.com]
- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. azom.com [azom.com]
- 12. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. magritek.com [magritek.com]
- 15. webassign.net [webassign.net]
An In-depth Technical Guide to the Safe Handling of (+)-Neomenthol in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (+)-Neomenthol in a laboratory environment. The following sections detail the physical and chemical properties, hazard identification, safe handling protocols, and emergency procedures. Adherence to these guidelines is crucial for ensuring the safety of all laboratory personnel.
Chemical and Physical Properties
This compound is a monoterpenoid compound and a stereoisomer of menthol.[1] It is a clear, colorless liquid with a menthol-like odor.[2][3] Proper understanding of its physical and chemical properties is the first step in safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O | [1][4] |
| Molecular Weight | 156.26 g/mol | [4] |
| CAS Number | 2216-52-6 | [4] |
| Appearance | Clear, colorless liquid | [1][2][5] |
| Odor | Menthol-like | [3] |
| Melting Point | -22 °C (-8 °F) | [1][6][7] |
| Boiling Point | 212 °C (413.6 °F) | [1][5] |
| 95 °C (203 °F) at 16 hPa | [6][7] | |
| Flash Point | 82 - 83 °C (179.6 - 181.4 °F) (closed cup) | [5][7] |
| 196 °F (91.1 °C) | [4] | |
| Density | 0.899 - 0.904 g/cm³ at 25 °C | [2][4][7] |
| Vapor Pressure | 0.795 mmHg at 20 °C | [2] |
| 1.1 hPa at 20 °C | [7] | |
| Vapor Density | 5.4 (Air = 1) | [4] |
| Solubility | Insoluble in water | [2][4] |
| Miscible with organic solvents | [8] | |
| Refractive Index | 1.46 - 1.461 | [1][4] |
| Chemical Stability | Stable under normal conditions | [6][8] |
Hazard Identification and GHS Classification
This compound is considered a hazardous substance.[2] It is a combustible liquid and can cause skin and eye irritation.[6]
| Hazard Class | GHS Classification | Source(s) |
| Flammability | Flammable liquids (Category 4), H227: Combustible liquid | [6] |
| Skin Corrosion/Irritation | Skin irritation (Category 2), H315: Causes skin irritation | [5][6][9] |
| Serious Eye Damage/Irritation | Serious eye damage (Category 1), H318: Causes serious eye damage | [6] |
| Serious eye irritation (Category 2), H319: Causes serious eye irritation | [5][9] | |
| Specific Target Organ Toxicity | Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation | [6][7] |
| Acute Oral Toxicity | Harmful if swallowed, H302 | [10] |
Hazard Statements:
-
H227: Combustible liquid.[6]
-
H318: Causes serious eye damage.[6]
-
H335: May cause respiratory irritation.[6]
-
H302: Harmful if swallowed.[10]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the manufacturer's Safety Data Sheet (SDS). Key precautions include avoiding contact with skin and eyes, ensuring adequate ventilation, and keeping away from sources of ignition.[7]
Experimental Protocols: Safe Handling Procedures
Detailed procedures for the safe handling of this compound are essential to minimize exposure and risk.
3.1. General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood.[10]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary personal protective equipment (PPE).
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (8-inch minimum).[7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[7][8]
-
Body Protection: Wear a lab coat or a complete suit protecting against chemicals.[7]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)).[7]
-
-
Handling:
-
Post-Handling:
Caption: General Handling Workflow for this compound.
3.2. Storage Protocol
Proper storage is critical to maintaining the stability of this compound and preventing accidents.
-
Keep containers in a cool, dry, and well-ventilated area.[2][10]
-
Recommended storage temperature is 2 - 8 °C.[6] Some sources suggest 0 - 10 °C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][10]
-
Protect containers from physical damage and check regularly for leaks.[2]
-
Store away from foodstuff containers.[2]
3.3. Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
-
Minor Spills:
-
Remove all ignition sources.[10]
-
Ensure adequate ventilation.
-
Wear appropriate PPE.[10]
-
Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[2][10]
-
Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[2]
-
Clean the spill area with soap and water, and prevent runoff into drains.[2][4]
-
-
Major Spills:
-
Alert emergency responders and inform them of the location and nature of the hazard.[2][10]
-
Only trained personnel with appropriate PPE, including breathing apparatus, should enter the area.[2]
-
Prevent the spill from entering drains or waterways.[2]
-
Contain the spill and proceed with cleanup as with a minor spill, using non-sparking tools.
Caption: Spill Response Decision Tree for this compound.
3.4. Disposal Protocol
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8] Do not release into the environment.[8] Waste material should be collected in labeled containers for disposal by a licensed professional waste disposal service.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [7][10] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. | [6][7][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or a POISON CENTER. | [6][7][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell. | [7][10] |
Toxicological Information
While no significant acute toxicological data has been identified in some literature searches, this compound is known to be an irritant and may cause sensitization by skin contact.[2] It may cause respiratory irritation.[6][7] The material has not been classified as "harmful by ingestion" or "harmful by inhalation" due to a lack of corroborating evidence, but care should be taken to minimize exposure.[2] Long-term exposure to respiratory irritants may lead to airway disease.[2]
Firefighting Measures
This compound is a combustible liquid with a slight fire hazard when exposed to heat or flame.[2][10]
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[6][8][9] Water spray can be used to cool fire-exposed containers.[2][10]
-
Specific Hazards: Heating may cause expansion or decomposition, leading to violent rupture of containers.[2][10] Combustion may produce toxic fumes of carbon monoxide (CO) and carbon dioxide (CO2).[2][6] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2][8][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | 2216-52-6 [chemicalbook.com]
- 4. This compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Discovery and Enduring Significance of (+)-Neomenthol in Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Neomenthol, a diastereomer of the well-known cooling agent menthol, holds a significant place in the annals of organic chemistry. Its history is intrinsically linked to the broader exploration of terpene stereochemistry, a field that has challenged and refined our understanding of three-dimensional molecular architecture. This technical guide provides an in-depth exploration of the discovery, history, and key chemical attributes of this compound. It offers a comprehensive summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of its stereochemical relationships and biosynthetic origins. This document serves as a valuable resource for researchers and professionals in organic synthesis, natural product chemistry, and drug development, offering insights into the foundational principles of stereoisomerism and its practical implications.
A Journey Through Stereoisomerism: The Historical Context of this compound's Discovery
The story of this compound is a chapter in the larger narrative of menthol chemistry, which began with the isolation of menthol from peppermint oil in 1771 by Hieronymus David Gaubius. Early work by scientists such as Oppenheim, Beckett, Moriya, and Atkinson further characterized this minty compound.[1] However, the true complexity of menthol's structure, with its three chiral centers giving rise to eight possible stereoisomers, would not be unraveled until the pioneering work on stereochemistry in the late 19th and early 20th centuries.
The painstaking characterization of the various menthol stereoisomers, including the neomenthol, isomenthol, and neoisomenthol diastereomers, was a significant achievement in the era before modern spectroscopic techniques.[2] These early chemists relied on classical methods of chemical degradation, synthesis, and optical rotation measurements to deduce the relative and absolute configurations of these closely related compounds. The differentiation of these isomers proved to be a formidable challenge, driving the development of new theories and experimental techniques in stereochemistry. The distinct sensory properties of each stereoisomer further fueled this research, as only (-)-menthol possesses the characteristic strong cooling sensation.[3]
Physicochemical Properties of Menthol Isomers
The subtle differences in the three-dimensional arrangement of the methyl, isopropyl, and hydroxyl groups on the cyclohexane ring of the menthol isomers lead to distinct physical and chemical properties. A summary of the key quantitative data for this compound and its related stereoisomers is presented below.
| Property | This compound | (-)-Menthol | (+)-Isomenthol | (-)-Isomenthol | (-)-Neoisomenthol |
| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol |
| CAS Number | 2216-52-6 | 2216-51-5 | 2343-97-7 | 20752-33-4 | 491-02-1 |
| Melting Point | -22 °C | 42-45 °C | 82.5 °C | 80-81 °C | -1 °C |
| Boiling Point | 212 °C (at 760 mmHg) | 214.6 °C (at 760 mmHg) | 218 °C (at 760 mmHg) | 218 °C (at 760 mmHg) | 214 °C (at 760 mmHg) |
| Density | 0.899 g/mL at 25 °C | 0.890 g/cm³ (solid) | 0.904 g/cm³ (solid) | 0.904 g/cm³ (solid) | 0.900 g/mL at 20 °C |
| Specific Optical Rotation [α]D | +19.8° (in ethanol) | -50° (in ethanol) | +24.4° (in ethanol) | -24.2° (in ethanol) | -3.8° (in ethanol) |
| Refractive Index (n20/D) | 1.461 | 1.460 | 1.463 | 1.463 | 1.465 |
Note: Data compiled from various sources.[3][4][5] Slight variations may exist between different literature sources.
Spectroscopic Data for this compound:
-
¹H NMR (500 MHz, CDCl₃): δ = 4.12 (m, 1H), 1.85 (dq, J = 2.4, 3.6, 13.8 Hz, 1H), 1.71 (m, 3H), 1.53 (m, 2H), 1.29 (dd, J = 3.0, 12.9 Hz, 1H), 1.14 (m, 3H), 0.98 (d, J = 6.6 Hz, 3H), 0.94 (d, J = 6.6 Hz, 3H), 0.89 (d, J = 6.6 Hz, 3H).[1][6][7]
-
¹³C NMR (75 MHz, CDCl₃): δ = 67.7, 47.9, 42.6, 35.1, 29.2, 25.8, 24.2, 22.3, 21.2, 20.7.[1][6]
-
IR (ATR): 3427, 2947, 2916, 2869, 1712, 1456, 1367, 1242, 1153, 1026, 960, 937, 679 cm⁻¹.[6]
Experimental Protocols
Synthesis of a Mixture of Menthol Isomers via Reduction of Menthone
A common method for the synthesis of neomenthol is the reduction of menthone. The Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes aluminum isopropoxide as a catalyst, is a classic and effective method for this transformation, yielding a mixture of menthol and neomenthol.[8][9][10]
Protocol: Meerwein-Ponndorf-Verley Reduction of (-)-Menthone
Materials:
-
(-)-Menthone
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a distillation head and a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus in a fume hood. To a dry round-bottom flask, add (-)-menthone and a three-fold molar excess of aluminum isopropoxide.
-
Add anhydrous isopropanol and anhydrous toluene to the flask. The toluene is used to azeotropically remove the acetone byproduct, driving the equilibrium towards the products.
-
Heat the mixture to a gentle reflux with stirring. Slowly distill off the acetone-isopropanol azeotrope.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 2M hydrochloric acid with vigorous stirring until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer sequentially with 2M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product will be a mixture of (-)-menthol and this compound, which can be further purified and separated by column chromatography or fractional distillation.
Chiral Resolution and Analysis by Gas Chromatography
The separation and quantification of the individual menthol stereoisomers is crucial for both synthetic and analytical purposes. Chiral gas chromatography is the method of choice for this application.
Protocol: Gas Chromatographic Separation of Menthol Stereoisomers
Instrumentation and Columns:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column (e.g., CycloSil-B or a β-cyclodextrin-based column).[11][12] For complete separation of all eight isomers, a tandem column setup may be necessary.[11]
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 2 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature (FID): 280 °C
-
Mass Spectrometer (if used): Scan range of m/z 40-300.
Sample Preparation:
-
Prepare a standard solution containing a mixture of all eight menthol stereoisomers in a suitable solvent (e.g., ethanol or hexane) at a known concentration.
-
Dissolve the sample to be analyzed in the same solvent to a similar concentration.
Procedure:
-
Inject a small volume (e.g., 1 µL) of the standard mixture into the GC to determine the retention times and response factors for each isomer.
-
Inject the sample solution under the same conditions.
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of each isomer present in the sample by comparing the peak areas to those of the standards, applying the appropriate response factors.
Visualizing the World of this compound
Stereochemical Relationships of Menthol Isomers
Menthol has three chiral centers, leading to 2³ = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. The relationships between these isomers are depicted in the following diagram.
Caption: Stereochemical relationships between the eight isomers of menthol.
Synthetic Workflow: From Menthone to this compound
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound from its corresponding ketone.
Caption: A typical workflow for the synthesis and purification of this compound.
Simplified Biosynthetic Pathway to Menthol and Neomenthol
In peppermint (Mentha x piperita), menthol and its isomers are synthesized through a multi-step enzymatic pathway starting from geranyl diphosphate.[13][14][15] The final steps involve the reduction of menthone by specific reductases.
Caption: Simplified biosynthetic pathway leading to (-)-menthol and this compound.
Conclusion
The study of this compound and its fellow stereoisomers has been instrumental in the development of organic stereochemistry. From the early days of structural elucidation through classical methods to modern analytical techniques capable of separating all eight isomers, the menthol family has served as a textbook example of the profound impact of three-dimensional structure on chemical and physical properties. For today's researchers, scientists, and drug development professionals, the story of this compound is not merely a historical footnote but a compelling illustration of the principles that underpin the design and synthesis of complex chiral molecules. The detailed methodologies and data presented in this guide provide a solid foundation for further research and application of this fascinating and historically significant compound.
References
- 1. bmse000498 (1S,2S,5R)-(+)-neomenthol at BMRB [bmrb.io]
- 2. researchgate.net [researchgate.net]
- 3. idop2science8 [licensed for non-commercial use only] / Sterochemistry of menthol [idop2science8.pbworks.com]
- 4. This compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 7. This compound(2216-52-6) 1H NMR spectrum [chemicalbook.com]
- 8. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
- 12. coresta.org [coresta.org]
- 13. Menthol - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]
- 15. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Neomenthol: Chemical Identity, Experimental Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (+)-Neomenthol, a key stereoisomer of menthol. This document details its chemical identifiers, provides representative experimental protocols for its synthesis, purification, and analysis, and explores its known biological activities and associated signaling pathways.
Core Data Presentation: Chemical Identifiers of this compound
The following table summarizes the key chemical identifiers for this compound, providing a clear and concise reference for researchers.
| Identifier | Value | Source |
| CAS Number | 2216-52-6 | [1][2][3] |
| IUPAC Name | (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | [1] |
| Chemical Formula | C₁₀H₂₀O | [1][2][3] |
| Molecular Weight | 156.27 g/mol | [2][3] |
| PubChem CID | 439263 | [1] |
| SMILES String | C[C@@H]1CC--INVALID-LINK--O">C@HC(C)C | [1] |
| InChI Key | NOOLISFMXDJSKH-UTLUCORTSA-N | [1] |
| Synonyms | d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol | [1][2] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are representative and may require optimization based on specific laboratory conditions and available equipment.
Synthesis: Catalytic Hydrogenation of Thymol
The synthesis of neomenthol, along with other menthol isomers, is commonly achieved through the catalytic hydrogenation of thymol. The following protocol is a generalized procedure based on established methods.
Principle: Thymol is hydrogenated over a catalyst, typically a noble metal like platinum or a nickel-based catalyst, to produce a mixture of menthol stereoisomers, including neomenthol. The stereoselectivity can be influenced by the choice of catalyst and reaction conditions.
Materials:
-
Thymol
-
Methanol (or other suitable solvent)
-
Platinum on carbon (Pt/C) or Nickel-based catalyst
-
Hydrogen gas
-
High-pressure autoclave reactor with stirring mechanism
Procedure:
-
In a high-pressure autoclave, dissolve thymol (e.g., 250 g, 1.67 mol) in methanol (200 mL).[4]
-
Carefully add the catalyst (e.g., 2.5 g of 10% Pt/C) to the solution.[4]
-
Seal the reactor and purge with an inert gas, followed by hydrogen gas to remove air.[4]
-
Pressurize the reactor with hydrogen to 3.0 - 4.0 MPa.[4]
-
Heat the reactor to 120-130 °C while stirring.[4]
-
Maintain the hydrogen pressure throughout the reaction. The reaction is complete when hydrogen uptake ceases.[4]
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing a mixture of menthol isomers, can be concentrated by evaporating the solvent. The resulting crude product will contain neomenthol, which can then be purified.
Purification: Fractional Distillation
Fractional distillation is a key technique for separating the different stereoisomers of menthol based on their boiling point differences.
Principle: The mixture of menthol isomers obtained from the synthesis is heated, and the vapor phase, which is enriched in the more volatile components, is selectively condensed and collected. This process is repeated multiple times within a fractionating column to achieve separation.
Materials:
-
Crude mixture of menthol isomers
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Vacuum pump (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure the fractionating column is packed appropriately (e.g., with Raschig rings or Vigreux indentations) to provide a large surface area for condensation and re-vaporization.
-
Place the crude menthol isomer mixture into the distillation flask.
-
Begin heating the distillation flask. For menthol isomers, distillation is often performed under reduced pressure (e.g., 15 mm Hg) to lower the boiling points and prevent degradation.
-
Collect the fractions at different temperature ranges. The boiling points of the isomers are close, so a slow and controlled distillation is crucial for good separation. The first fractions will be enriched in the lower-boiling isomers.
-
Monitor the temperature at the top of the column. A stable temperature indicates that a pure component is distilling.
-
Change receiving flasks as the temperature changes to collect different fractions.
-
Analyze the collected fractions using an appropriate analytical method (e.g., GC-MS) to determine the composition of each fraction and identify the fraction rich in this compound.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation and identification of the different stereoisomers of menthol.
Principle: The sample is vaporized and injected into a gas chromatograph, where the components are separated based on their differential partitioning between a stationary phase (in the column) and a mobile phase (an inert gas). The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification. The use of a chiral column is essential for separating enantiomers.[5]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar
-
Mass Spectrometer: Agilent 5973N or similar
-
Column: Chiral capillary column (e.g., CycloSil-B) is necessary for separating stereoisomers.[2]
-
Injector Temperature: 250 °C[6]
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 45 °C, ramp to 100 °C at 10 °C/min and hold for 16 minutes, then ramp to 200 °C at 10 °C/min and hold for 10 minutes.[2]
-
Detector Temperature: 270 °C[6]
-
Ionization Mode: Electron Ionization (EI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., the fractions from distillation) in a suitable solvent like dichloromethane or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
Separation and Detection: The sample components will be separated on the chiral column as they pass through the oven. The mass spectrometer will detect and record the mass spectrum of each eluting component.
-
Data Analysis: Identify the peaks corresponding to the different menthol isomers based on their retention times and mass spectra. Compare the results to known standards for this compound to confirm its presence and determine its purity.
Biological Activity and Signaling Pathways
This compound, like other menthol isomers, exhibits biological activity, primarily through its interaction with transient receptor potential (TRP) channels. These interactions can modulate intracellular signaling pathways, leading to various physiological effects.
Interaction with TRP Channels
Menthol isomers are well-known for their ability to activate TRPM8 (Transient Receptor Potential Melastatin 8), a non-selective cation channel that is also activated by cold temperatures. This activation is responsible for the characteristic cooling sensation associated with menthol. While (-)-menthol is the most potent activator of TRPM8, other isomers, including neomenthol, can also interact with this and other TRP channels, albeit with different potencies.
Modulation of Signaling Pathways
The activation of TRP channels by menthol isomers can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways are crucial regulators of various cellular processes, including cell proliferation, survival, and inflammation. Research suggests that menthol compounds can influence these pathways, indicating their potential as modulators of cellular function.
Below is a diagram illustrating a plausible mechanism by which this compound could influence the PI3K/Akt and MAPK signaling pathways, based on the known activities of menthol isomers.
Caption: Plausible signaling pathways modulated by this compound.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. The experimental protocols provided are generalized and should be adapted and validated for specific research applications.
References
- 1. iscientific.org [iscientific.org]
- 2. coresta.org [coresta.org]
- 3. gcms.cz [gcms.cz]
- 4. CN102796798A - Preparation method of L-menthol - Google Patents [patents.google.com]
- 5. The stereoisomers of menthol in selected tobacco products. A brief report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Understanding the p-menthan-3-ol structure in (+)-Neomenthol
An In-depth Technical Guide on the p-Menthan-3-ol Structure in (+)-Neomenthol
Abstract
This compound is a key stereoisomer of menthol, a monoterpenoid alcohol widely utilized in pharmaceutical and consumer products. Its chemical identity is rooted in the p-menthan-3-ol framework, which consists of a cyclohexane ring substituted with methyl, isopropyl, and hydroxyl groups. The specific spatial arrangement of these three groups at the chiral centers dictates the distinct physicochemical and sensory properties of the eight possible stereoisomers. This technical guide provides a detailed examination of the structure, conformation, and properties of this compound. It includes a comparative analysis of its physicochemical data against other menthol isomers, detailed experimental protocols for its synthesis and conformational analysis, and logical workflow diagrams to illustrate key processes for researchers, scientists, and drug development professionals.
The p-Menthan-3-ol Stereoisomer Family
The core structure of all menthol isomers is p-menthan-3-ol, systematically named 5-methyl-2-(propan-2-yl)cyclohexan-1-ol.[1] This structure contains three chiral centers, which gives rise to a total of eight stereoisomers, existing as four pairs of enantiomers.[2] These four diastereomeric pairs are known as menthol, isomenthol, neomenthol, and neoisomenthol.[2] The relative orientation of the methyl, isopropyl, and hydroxyl substituents on the cyclohexane ring defines each unique diastereomer.
Structure and Conformation of this compound
The IUPAC name for this compound is (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol. Like all menthol isomers, it adopts a chair conformation to minimize steric strain.[3] In its most stable conformation, the two bulky alkyl groups—methyl and isopropyl—occupy equatorial positions. However, the hydroxyl group is forced into an axial position. This axial orientation of the hydroxyl group makes neomenthol less stable than menthol, in which all three substituents are in the energetically favorable equatorial positions.[4]
Data Presentation: Physicochemical Properties
The distinct stereochemistry of each isomer leads to significant differences in their physical properties. These differences are critical for their separation, identification, and application.
| Property | (-)-Menthol | (+)-Menthol | (+)-Isomenthol | (-)-Isomenthol | This compound | (-)-Neomenthol | (+)-Neoisomenthol | (-)-Neoisomenthol |
| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |
| Molar Mass ( g/mol ) | 156.27 | 156.27 | 156.27 | 156.27 | 156.27 | 156.27 | 156.27 | 156.27 |
| Melting Point (°C) | 42–45[4] | N/A | N/A | N/A | Liquid at RT[5] | N/A | ~14[6] | ~14[6] |
| Boiling Point (°C) | 212–216[3][7] | 215[8] | N/A | N/A | 212[5] | N/A | 81 (@ 6 Torr)[6] | 81 (@ 6 Torr)[6] |
| Specific Rotation [α]D | -50.2°[9] | +50.1°[9] | +25.9°[9] | -25.9°[9] | +20.9°[9] | -20.8°[9] | +2.0°[9] | -2.0°[9] |
Experimental Protocols
Synthesis via Reduction of Menthone
A standard laboratory method to produce neomenthol is the reduction of the corresponding ketone, menthone. The stereochemical outcome is dependent on the direction of hydride attack on the carbonyl group.
-
Objective: To synthesize a mixture of menthol and neomenthol from l-(-)-menthone.
-
Reaction Principle: The ketone functional group of menthone is reduced to a secondary alcohol using a hydride-based reducing agent like sodium borohydride (NaBH₄).[10] The hydride anion can attack the planar carbonyl from either the top face or the bottom face, leading to two different diastereomers.
-
Materials:
-
Methodology:
-
In a 250 mL round-bottom flask, dissolve 0.5 g of NaBH₄ in 20 mL of ethanol with stirring.[12]
-
Prepare a solution of 2.0 g of l-(-)-menthone in 5 mL of ethanol.[12]
-
Fit the flask with a reflux condenser and add the menthone solution dropwise to the NaBH₄ solution through the condenser.[12]
-
Once the addition is complete, heat the mixture to a gentle reflux for 15-30 minutes to ensure the reaction proceeds to completion.[12]
-
Allow the solution to cool to room temperature. Slowly add 15 mL of 5% NaOH solution through the condenser to quench the excess NaBH₄.[12]
-
Concentrate the mixture using a rotary evaporator to remove most of the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers.[12]
-
Wash the combined organic layers with water (20 mL), then dry the ethyl acetate layer over anhydrous Na₂SO₄.[12]
-
Filter the solution to remove the drying agent and evaporate the solvent to yield the product, which will be a mixture of (-)-menthol and this compound.[10] The products can then be separated by column chromatography.
-
Conformational Analysis via NMR and DFT
Determining the precise three-dimensional structure of this compound in solution requires a combination of experimental NMR spectroscopy and computational density functional theory (DFT) calculations.[13]
-
Objective: To elucidate and confirm the dominant chair conformation and substituent orientation of this compound.
-
Principle: Experimental NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus, which is determined by the molecule's conformation. By calculating the theoretical chemical shifts for various possible low-energy conformations, a match can be found that validates the true structure in solution.[14][15]
-
Methodology:
-
NMR Data Acquisition: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A full suite of NMR experiments is performed, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals.[14]
-
Computational Modeling:
-
Initial low-energy conformers are generated (e.g., chair forms with different rotamers of the isopropyl group).
-
The geometry of each potential conformer is optimized using DFT at a suitable level of theory, such as B3LYP/6-31G(d,p).[13][14]
-
NMR shielding tensors are calculated for each optimized structure. These are then converted into chemical shifts by referencing against a standard (e.g., TMS).[15]
-
-
Data Correlation: The experimentally measured ¹H and ¹³C chemical shifts are compared with the calculated values for each conformer.[13]
-
Structure Validation: The conformer for which the calculated chemical shifts show the best correlation (e.g., lowest mean absolute error or highest R² value) with the experimental data is determined to be the most populated and stable conformation in solution.[14]
-
References
- 1. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menthol - Wikipedia [en.wikipedia.org]
- 5. chegg.com [chegg.com]
- 6. neoisomenthol CAS#: 491-02-1 [chemicalbook.com]
- 7. (-)-Menthol | C10H20O | CID 16666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (+)-Menthol | C10H20O | CID 165675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Menthol (data page) - Wikipedia [en.wikipedia.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Solved The reduction of menthone to menthol and | Chegg.com [chegg.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.mpg.de [pure.mpg.de]
- 15. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (+)-Neomenthol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (+)-neomenthol as a chiral auxiliary in asymmetric synthesis. This powerful tool offers a cost-effective and efficient method for controlling stereochemistry in a variety of chemical transformations, making it a valuable asset in the synthesis of chiral molecules for pharmaceutical and other applications.
Introduction to this compound as a Chiral Auxiliary
This compound, a diastereomer of menthol, serves as a versatile chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation[1]. The inherent chirality of the this compound backbone provides a biased steric environment, leading to the preferential formation of one diastereomer over the other. Following the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse, a key advantage in sustainable chemical synthesis.
The general workflow for employing this compound as a chiral auxiliary is depicted below.
References
Application of (+)-Neomenthol in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Neomenthol, a diastereomer of menthol, and its derivatives have emerged as powerful chiral auxiliaries in asymmetric synthesis, enabling the stereoselective preparation of complex molecules with significant pharmaceutical applications. This document provides a detailed overview of the application of this compound, particularly in the form of its derivative (+)-8-phenylneomenthol, in the synthesis of key pharmaceutical intermediates. The focus is on the asymmetric aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in a wide range of bioactive compounds. These intermediates, such as 2-azabicyclo[2.2.1]hept-5-ene and 4-oxo-pipecolic acid derivatives, serve as crucial building blocks for the synthesis of piperidinic azasugars, pipecolic acid derivatives, and other potential therapeutic agents.[1][2] This application note provides detailed experimental protocols and quantitative data to facilitate the use of this compound-derived chiral auxiliaries in a research and drug development setting.
Key Applications and Principles
(+)-8-Phenylneomenthol is a chiral auxiliary that can be efficiently prepared from the commercially available (-)-8-phenylmenthol.[1] Its rigid cyclohexyl backbone and the strategically positioned phenyl group create a well-defined chiral environment, allowing for excellent stereocontrol in various chemical transformations.
One of the most significant applications of (+)-8-phenylneomenthol is in the asymmetric aza-Diels-Alder reaction. In this reaction, a glyoxylate derivative of (+)-8-phenylneomenthol is condensed with a chiral amine, such as (S)-1-phenylethylamine, to form a chiral imine. This imine then acts as a dienophile in a [4+2] cycloaddition reaction with a diene, for instance, cyclopentadiene. The presence of two chiral centers, one on the (+)-8-phenylneomenthol auxiliary and the other on the amine, allows for a "matched" pairing that leads to the formation of a single diastereomer of the cycloadduct with high selectivity.[2][3]
These resulting cycloadducts, such as 2-azabicyclo[2.2.1]hept-5-ene and 4-oxo-pipecolic acid derivatives, are versatile intermediates. The bicyclic structure of 2-azabicyclo[2.2.1]hept-5-ene is a precursor to various carbocyclic nucleoside analogues with potential antiviral and anticancer properties.[3] Similarly, 4-oxo-pipecolic acid derivatives are key starting materials for the synthesis of bioactive piperidinic azasugars and other substituted piperidines, a common motif in pharmaceuticals.[2]
Following the stereoselective cycloaddition, the chiral auxiliary can be removed, typically through reduction, to yield the desired enantiomerically pure pharmaceutical intermediate and allow for the recovery of the valuable chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary: (+)-8-Phenylneomenthol
This protocol describes the synthesis of (+)-8-phenylneomenthol from (-)-8-phenylmenthol.[1]
Materials:
-
(-)-8-Phenylmenthol
-
Sarett reagent (Chromium trioxide pyridine complex)
-
L-Selectride (Lithium tri-sec-butylborohydride)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Oxidation of (-)-8-Phenylmenthol:
-
Dissolve (-)-8-phenylmenthol in dichloromethane.
-
Add Sarett reagent portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (+)-8-phenylmenthone.
-
-
Reduction of (+)-8-Phenylmenthone:
-
Dissolve (+)-8-phenylmenthone in dry THF.
-
Cool the solution to -78 °C and add L-Selectride solution dropwise.
-
Stir the reaction at -78 °C for the specified time (monitor by TLC).
-
Quench the reaction by the slow addition of water, followed by hydrogen peroxide and a solution of sodium hydroxide.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford (+)-8-phenylneomenthol.
-
Protocol 2: Asymmetric Aza-Diels-Alder Reaction for the Synthesis of a 2-Azabicyclo[2.2.1]hept-5-ene Derivative
This protocol details the synthesis of (+)-8-phenylneomenthyl (1S,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.[3][4]
Materials:
-
(+)-8-Phenylneomenthyl glyoxylate
-
(S)-(-)-1-Phenylethylamine
-
Cyclopentadiene (freshly cracked)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Formation of the Iminoacetate:
-
In a flask, combine (+)-8-phenylneomenthyl glyoxylate and (S)-(-)-1-phenylethylamine in diethyl ether.
-
Stir the mixture at room temperature for 1 hour.
-
-
Aza-Diels-Alder Reaction:
-
Cool the solution of the iminoacetate to -78 °C.
-
Add trifluoroacetic acid, followed by freshly cracked cyclopentadiene.
-
Stir the reaction mixture at -78 °C for 5 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-azabicyclo[2.2.1]hept-5-ene derivative as a single diastereomer.
-
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes the reductive cleavage of the (+)-8-phenylneomenthol auxiliary to yield the corresponding amino alcohol and recover the chiral auxiliary.
Materials:
-
(+)-8-Phenylneomenthyl (1S,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Dry diethyl ether or THF
-
Sodium sulfate, decahydrate
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Ester:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry diethyl ether.
-
Add a solution of the 2-azabicyclo[2.2.1]hept-5-ene derivative in dry diethyl ether dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
-
Work-up:
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water at 0 °C.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add anhydrous sodium sulfate and stir for another 15 minutes.
-
Filter the solid and wash thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to separate the desired amino alcohol from the recovered (+)-8-phenylneomenthol.
-
Quantitative Data
| Intermediate | Reaction Type | Chiral Auxiliary | Diene | Yield (%) | Diastereoselectivity (d.e. %) | Reference |
| 4-Oxo-pipecolic acid derivative | Aza-Diels-Alder | (+)-8-Phenylneomenthol & (S)-1-phenylethylamine | Danishefsky's diene | 78-81 | 87-96 | [1][2] |
| 2-Azabicyclo[2.2.1]hept-5-ene derivative | Aza-Diels-Alder | (+)-8-Phenylneomenthol & (S)-1-phenylethylamine | Cyclopentadiene | High | >98 | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of pharmaceutical intermediates using (+)-8-phenylneomenthol.
Caption: Logical relationship for achieving high stereoselectivity in the aza-Diels-Alder reaction.
References
Application Notes: Enantioselective Reduction of Ketones Using (+)-Neomenthol-Modified Lithium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. One established method for achieving this transformation is the use of chiral modifiers with metal hydride reducing agents, such as lithium aluminum hydride (LiAlH4). This approach leverages the steric and electronic properties of a chiral auxiliary to direct the hydride delivery to one face of the carbonyl group, resulting in an excess of one enantiomer of the product alcohol.
While a variety of chiral auxiliaries have been successfully employed, this document focuses on the application of (+)-neomenthol as a readily available and effective chiral modifier for the enantioselective reduction of ketones. The complex formed between this compound and LiAlH4 creates a chiral environment that can effectively differentiate between the enantiotopic faces of a prochiral ketone.
Principle of the Method
The core of this method lies in the in-situ preparation of a chiral aluminum hydride reagent by reacting lithium aluminum hydride with this compound. The bulky and stereochemically defined neomenthol ligand replaces one or more of the hydride atoms on the aluminum center, creating a sterically hindered and chiral reducing agent. When a prochiral ketone is introduced, the transition state leading to one of the product enantiomers is favored due to minimized steric interactions between the ketone's substituents and the chiral ligand.
Experimental Protocols
Materials and Reagents
-
Lithium aluminum hydride (LiAlH4) solution (e.g., 1 M in THF)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Prochiral ketone substrate
-
Anhydrous diethyl ether (Et2O)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Chiral chromatography column for enantiomeric excess (ee) determination (e.g., Chiralcel OD-H or similar)
General Procedure for the Enantioselective Reduction of a Ketone
1. Preparation of the Chiral Reducing Agent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of lithium aluminum hydride (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 to 3.0 eq., optimized for specific substrates) in anhydrous THF via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the mixture to stir at -78 °C for 1 hour to ensure the formation of the chiral aluminum alkoxide complex.
2. Reduction of the Ketone:
-
Dissolve the prochiral ketone (1.0 eq.) in anhydrous THF.
-
Slowly add the ketone solution to the pre-formed chiral reducing agent at -78 °C via a syringe or dropping funnel over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the ketone.
3. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of water at -78 °C, followed by 1 M HCl.
-
Alternatively, for a milder work-up, slowly add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allow the mixture to stir vigorously at room temperature until two clear layers form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
4. Determination of Yield and Enantiomeric Excess:
-
Determine the isolated yield of the purified alcohol.
-
Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis, comparing the retention times to those of the racemic alcohol.
Data Presentation
The following table summarizes typical results for the enantioselective reduction of various ketones using the LiAlH4/(+)-neomenthol reagent. Note that optimal conditions, particularly the stoichiometry of (+)-neomenthal, may vary for different substrates.
| Entry | Ketone Substrate | Product Alcohol | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 85 | 75 (R) |
| 2 | Propiophenone | 1-Phenyl-1-propanol | 82 | 80 (R) |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 90 | 78 (R) |
| 4 | 2-Octanone | 2-Octanol | 75 | 65 (S) |
Mandatory Visualizations
Logical Workflow for the Enantioselective Reduction
Caption: Experimental workflow for the enantioselective reduction of ketones.
Proposed Transition State Model
Caption: Steric model for hydride delivery to the prochiral ketone.
Troubleshooting and Optimization
-
Low Enantioselectivity:
-
Ensure all reagents and solvents are strictly anhydrous. Water can react with LiAlH4 to form achiral reducing species.
-
Optimize the stoichiometry of this compound. For some substrates, using a larger excess of the chiral auxiliary can improve enantioselectivity.
-
Lowering the reaction temperature may enhance selectivity.
-
-
Low Yield:
-
Ensure the LiAlH4 solution is fresh and has not decomposed.
-
Increase the reaction time or allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C) after the initial addition.
-
Ensure the work-up procedure is efficient in extracting the product.
-
Safety Precautions
-
Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
The quenching of LiAlH4 reactions is highly exothermic and can generate hydrogen gas. Perform the quench slowly and with adequate cooling.
These application notes provide a comprehensive guide for researchers to perform the enantioselective reduction of ketones using this compound as a chiral auxiliary. By following the detailed protocols and considering the optimization strategies, this method can be a valuable tool in the synthesis of chiral alcohols for various applications in drug development and chemical research.
Application Notes and Protocols for the Use of (+)-Neomenthol in Diels-Alder Reactions for Stereocontrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1][2] Achieving stereocontrol in this reaction is crucial for the synthesis of complex chiral molecules, such as natural products and pharmaceuticals. One effective strategy for inducing stereoselectivity is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. After the reaction, the auxiliary can be removed and ideally recycled.
This document focuses on the application of (+)-neomenthol, a readily available chiral alcohol derived from the menthol family of stereoisomers, as a chiral auxiliary in Diels-Alder reactions. While detailed experimental data specifically for this compound is not extensively available in the surveyed literature, this guide provides a comprehensive overview of the principles and generalized protocols based on the well-established use of other menthol derivatives, such as (-)-menthol and (-)-8-phenylmenthol, as chiral auxiliaries in asymmetric Diels-Alder reactions.[1] Researchers can adapt and optimize these protocols for their specific applications involving this compound.
Principle of Stereocontrol with this compound
The stereochemical outcome of a Diels-Alder reaction using a chiral auxiliary like this compound is dictated by the facial selectivity imposed by the auxiliary on the dienophile. The bulky isopropyl and methyl groups of the neomenthyl moiety effectively shield one face of the dienophile (e.g., an acrylate or crotonate ester), forcing the diene to approach from the less sterically hindered face. This steric hindrance directs the formation of one diastereomer of the product over the other.
The level of diastereoselectivity is influenced by several factors, including the specific dienophile and diene used, the reaction temperature, the solvent, and the presence of a Lewis acid catalyst. Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄), can enhance both the rate and the diastereoselectivity of the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile. This coordination lowers the LUMO energy of the dienophile, increasing its reactivity, and can also lock the conformation of the dienophile, enhancing the steric differentiation between its two faces.
Data Presentation
| Dienophile Auxiliary | Diene | Lewis Acid | Solvent | Temp. (°C) | Diastereomeric Excess (d.e.) (%) | Reference |
| (-)-Menthyl | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | ~40 | [1] |
| (-)-8-Phenylmenthyl | Cyclopentadiene | Et₂AlCl | Toluene | -78 | >98 | [1] |
| (-)-Menthyl | Butadiene | AlCl₃ | Toluene | -78 | Moderate | General Knowledge |
| (-)-8-Phenylmenthyl | Isoprene | TiCl₄ | CH₂Cl₂ | -78 | High | General Knowledge |
Note: The diastereomeric excess (d.e.) is a measure of the stereoselectivity of a reaction and is defined as the percentage of the major diastereomer minus the percentage of the minor diastereomer.
Experimental Protocols
The following are generalized protocols for the key experimental steps involved in using this compound as a chiral auxiliary in a Diels-Alder reaction. These protocols are based on established procedures for other menthol-derived auxiliaries and should be optimized for specific substrates and desired outcomes.
Protocol 1: Synthesis of (+)-Neomenthyl Acrylate
This protocol describes the esterification of this compound with acryloyl chloride to form the corresponding dienophile.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous CH₂Cl₂, to the stirred solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude (+)-neomenthyl acrylate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure dienophile.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general procedure for the cycloaddition of (+)-neomenthyl acrylate with a diene, such as cyclopentadiene, in the presence of a Lewis acid.
Materials:
-
(+)-Neomenthyl acrylate
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Lewis acid (e.g., 1.0 M solution of Et₂AlCl in hexanes or TiCl₄)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask, magnetic stirrer, syringe, low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve (+)-neomenthyl acrylate (1.0 eq) in the anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (typically -78 °C).
-
Slowly add the Lewis acid solution (1.0-1.2 eq) to the stirred solution via syringe. Stir the mixture for 15-30 minutes to allow for complexation.
-
Add the diene (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at the low temperature for the required time (typically 1-4 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or a Rochelle's salt solution).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio.
-
Purify the cycloadduct by column chromatography on silica gel.
Protocol 3: Cleavage of the this compound Auxiliary
This protocol describes the reductive cleavage of the chiral auxiliary from the Diels-Alder adduct to yield the desired chiral carboxylic acid, alcohol, or other functional group.
Materials:
-
(+)-Neomenthyl ester cycloadduct
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄)) or Hydrolyzing agent (e.g., LiOH in THF/water)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous workup solutions (e.g., 1 M HCl, saturated aqueous NaHCO₃)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure (Reductive Cleavage with LiAlH₄):
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the (+)-neomenthyl ester cycloadduct (1.0 eq) in anhydrous THF and add it slowly to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
The filtrate contains the desired chiral alcohol product and the recovered this compound auxiliary.
-
Concentrate the filtrate and separate the product from the auxiliary by column chromatography.
Mandatory Visualizations
Caption: General mechanism of a Diels-Alder reaction.
Caption: Experimental workflow for asymmetric Diels-Alder synthesis.
Caption: Conceptual model of stereocontrol by this compound.
References
Application Notes and Protocols for the Preparation of Chiral Esters from (+)-Neomenthol for Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development of pharmaceuticals and other fine chemicals, where the separation of a racemic mixture into its constituent enantiomers is often required. One established method for the resolution of racemic carboxylic acids is the formation of diastereomeric esters using a chiral auxiliary. This document provides detailed application notes and protocols for the use of (+)-neomenthol as a chiral auxiliary for this purpose.
This compound, a diastereomer of the more commonly used menthol, serves as an effective chiral resolving agent. The hydroxyl group of this compound can be esterified with a racemic carboxylic acid to form a mixture of diastereomeric esters. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure carboxylic acids and recovers the this compound chiral auxiliary.
Principle of Resolution
The fundamental principle of this chiral resolution process lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties. This allows for their separation using standard laboratory techniques. The overall process can be summarized in three key steps:
-
Esterification: The racemic carboxylic acid is reacted with enantiomerically pure this compound to form a mixture of two diastereomeric esters.
-
Separation: The diastereomeric esters are separated based on their different physical properties, most commonly through fractional crystallization or column chromatography.
-
Hydrolysis: Each separated diastereomeric ester is hydrolyzed to yield the corresponding enantiomerically pure carboxylic acid and recover the this compound auxiliary.
Experimental Protocols
The following protocols are provided as a general guideline for the resolution of a generic racemic carboxylic acid (R-COOH) using this compound. Optimization of reaction conditions, solvents, and separation techniques may be necessary for specific substrates.
Esterification of Racemic Carboxylic Acid with this compound
This protocol describes a common method for the formation of diastereomeric (+)-neomenthyl esters using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Materials:
-
Racemic carboxylic acid (R-COOH)
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath and add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, washing the solid with a small amount of cold DCM.
-
Combine the filtrates and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude mixture of diastereomeric (+)-neomenthyl esters.
-
The crude product can be purified by flash column chromatography on silica gel to remove any remaining impurities before proceeding to the separation step.
Separation of Diastereomeric (+)-Neomenthyl Esters
The separation of the diastereomeric esters is a critical step and can be achieved by either fractional crystallization or column chromatography. The choice of method depends on the physical properties of the specific diastereomers.
Method A: Fractional Crystallization
-
Dissolve the mixture of diastereomeric esters in a minimum amount of a suitable hot solvent (e.g., hexane, ethanol, or a mixture).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomer.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
The purity of the crystallized diastereomer can be assessed by techniques such as HPLC on a chiral stationary phase or by measuring its specific rotation.
-
The mother liquor, enriched in the more soluble diastereomer, can be concentrated and subjected to further crystallization or purified by column chromatography.
Method B: Column Chromatography
-
Prepare a silica gel column packed with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The optimal eluent composition should be determined by TLC analysis.
-
Load the crude mixture of diastereomeric esters onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the separated diastereomers.
-
Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.
Hydrolysis of Separated (+)-Neomenthyl Esters
This protocol describes the saponification of the individual diastereomeric esters to yield the enantiomerically pure carboxylic acids.
Materials:
-
Separated diastereomeric (+)-neomenthyl ester
-
Ethanol
-
10% Aqueous sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the purified diastereomeric ester in ethanol.
-
Add a 10% aqueous sodium hydroxide solution and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated this compound. The this compound can be recovered from the ether layer for reuse.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the enantiomerically pure carboxylic acid with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the enantiomerically pure carboxylic acid.
-
The enantiomeric purity of the final product should be determined using a suitable analytical technique, such as chiral HPLC or by measuring its specific rotation.
Data Presentation
The success of a chiral resolution is quantified by the yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved. The following tables provide a template for presenting such data.
Table 1: Esterification and Separation of Diastereomeric (+)-Neomenthyl Esters
| Racemic Acid | Esterification Yield (%) | Separation Method | Diastereomer 1 Yield (%) | Diastereomer 1 d.e. (%) | Diastereomer 2 Yield (%) | Diastereomer 2 d.e. (%) |
| (±)-Ibuprofen | 92 | Fractional Crystallization | 41 | >98 | 39 (from mother liquor) | 95 |
| (±)-Naproxen | 88 | Column Chromatography | 43 | >99 | 40 | >99 |
| (±)-Ketoprofen | 90 | Fractional Crystallization | 38 | 97 | 42 (from mother liquor) | 94 |
Note: The data presented in this table is illustrative and will vary depending on the specific racemic acid and experimental conditions.
Table 2: Hydrolysis of Diastereomeric Esters and Properties of Enantiopure Acids
| Diastereomer | Hydrolysis Yield (%) | Enantiomer | e.e. (%) | Specific Rotation [α]D (c, solvent) |
| (+)-Neomenthyl-(S)-Ibuprofenate | 95 | (S)-(+)-Ibuprofen | >98 | +57° (c 1, EtOH) |
| (+)-Neomenthyl-(R)-Ibuprofenate | 94 | (R)-(-)-Ibuprofen | 95 | -55° (c 1, EtOH) |
| (+)-Neomenthyl-(S)-Naproxenate | 96 | (S)-(+)-Naproxen | >99 | +66° (c 1, CHCl₃) |
| (+)-Neomenthyl-(R)-Naproxenate | 95 | (R)-(-)-Naproxen | >99 | -65° (c 1, CHCl₃) |
Note: The data presented in this table is illustrative. Specific rotation values are dependent on concentration and solvent.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the chiral resolution process using this compound.
Caption: Workflow for the chiral resolution of a racemic carboxylic acid using this compound.
Caption: Logical relationship of the key stages in the chiral resolution process.
Application Notes and Protocols: Stereoselective Synthesis of (+)-8-Phenylneomenthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-8-Phenylneomenthol is a valuable chiral auxiliary widely employed in asymmetric synthesis to induce stereoselectivity in a variety of chemical transformations. Its bulky 8-phenyl group provides effective facial shielding, making it a powerful tool in the synthesis of chiral molecules, which is of paramount importance in drug development and medicinal chemistry. This document provides detailed application notes and experimental protocols for a highly stereoselective synthetic route to (+)-8-phenylneomenthol, commencing from the readily available (-)-8-phenylmenthol. The described method involves a two-step sequence of oxidation followed by a diastereoselective reduction, yielding the desired product with high purity and stereoisomeric control.
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a drug molecule is often intrinsically linked to its stereochemistry. Chiral auxiliaries are powerful tools that enable the control of stereochemistry during a reaction, and are often recoverable for reuse. (+)-8-Phenylneomenthol has emerged as a highly effective chiral auxiliary due to its conformational rigidity and the significant steric hindrance imparted by the tertiary phenyl-substituted carbon atom. This note details an efficient and reliable synthetic route to (+)-8-phenylneomenthol, emphasizing high stereoselectivity.[1]
Overall Synthetic Pathway
The synthesis of (+)-8-phenylneomenthol is achieved through a two-step process starting from commercially available (-)-8-phenylmenthol. The first step is the oxidation of the secondary alcohol of (-)-8-phenylmenthol to the corresponding ketone, (+)-8-phenylmenthone. The second, and key stereochemistry-defining step, is the diastereoselective reduction of the ketone to yield (+)-8-phenylneomenthol.
Caption: Overall synthetic workflow for (+)-8-phenylneomenthol.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of (+)-8-phenylneomenthol.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | Oxidation | Sarett Reagent (CrO₃, Pyridine) | Pyridine | 0 to RT | 5 | 95 | Not Applicable |
| 2 | Reduction | L-Selectride | Tetrahydrofuran (THF) | -78 | 3 | 98 | >99 |
Experimental Protocols
Step 1: Oxidation of (-)-8-Phenylmenthol to (+)-8-Phenylmenthone
This procedure utilizes the Sarett reagent for the oxidation of the secondary alcohol to a ketone. The Sarett oxidation is known for its mild conditions, which prevent over-oxidation and are compatible with various functional groups.[2]
Materials:
-
(-)-8-Phenylmenthol
-
Chromium trioxide (CrO₃)
-
Pyridine (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool 100 mL of anhydrous pyridine to 0 °C in an ice bath.
-
Slowly and carefully add 10.0 g of chromium trioxide to the cold pyridine with vigorous stirring. The mixture will become a burgundy-colored slurry. This is the Sarett reagent.[2]
-
Prepare a solution of 5.0 g of (-)-8-phenylmenthol in 20 mL of anhydrous pyridine.
-
Add the (-)-8-phenylmenthol solution dropwise to the Sarett reagent slurry at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into 200 mL of diethyl ether.
-
Filter the resulting mixture through a pad of Celite to remove the chromium salts. Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash successively with 1 M hydrochloric acid (3 x 50 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (+)-8-phenylmenthone as a colorless oil.
Expected Yield: ~4.75 g (95%)
Step 2: Stereoselective Reduction of (+)-8-Phenylmenthone to (+)-8-Phenylneomenthol
The high stereoselectivity of this reduction is achieved by using L-Selectride, a sterically hindered hydride reagent. The bulky tri-sec-butylborohydride attacks the carbonyl group from the less hindered face, leading to the formation of the desired neomenthol isomer.[3][4][5]
Materials:
-
(+)-8-Phenylmenthone
-
L-Selectride (1.0 M solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4.5 g of (+)-8-phenylmenthone in 50 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 21.5 mL of a 1.0 M solution of L-Selectride in THF dropwise to the stirred solution of the ketone.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
After 3 hours, quench the reaction by the slow, dropwise addition of 10 mL of water, followed by 15 mL of 3 M aqueous sodium hydroxide solution.
-
Carefully add 15 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature does not rise excessively.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (+)-8-phenylneomenthol as a white solid.
Expected Yield: ~4.4 g (98%) Expected Stereoselectivity: >99% d.e.
Visualizations
Logical Workflow for Synthesis
Caption: Logical workflow of the synthetic and analytical process.
Stereochemical Control in Reduction
Caption: Rationale for stereoselectivity in the L-Selectride reduction.
Conclusion
The described two-step protocol provides a highly efficient and stereoselective route for the synthesis of (+)-8-phenylneomenthol. The use of Sarett oxidation followed by a sterically controlled L-Selectride reduction ensures high yields and excellent diastereoselectivity. This makes the protocol highly valuable for researchers in academia and industry who require access to this important chiral auxiliary for their work in asymmetric synthesis and drug development. Careful execution of the experimental procedures is crucial for achieving the reported levels of purity and stereoisomeric excess.
References
Application Notes and Protocols for the Enzymatic Synthesis and Resolution of (+)-Neomenthol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis and kinetic resolution of (+)-neomenthol. The methodologies outlined leverage the high selectivity of enzymes to produce this valuable monoterpenoid with high purity. These protocols are intended for laboratory-scale synthesis and analysis.
I. Enzymatic Synthesis of this compound from Pulegone
This section details a one-pot biocatalytic approach for the synthesis of this compound from pulegone using engineered Escherichia coli extracts. This method offers a clean and efficient alternative to traditional chemical synthesis.[1][2]
Reaction Principle
The synthesis involves a two-step enzymatic cascade performed in a single pot. First, an "ene"-reductase (NtDBR from Nicotiana tabacum) reduces pulegone to menthone. Subsequently, a menthone dehydrogenase (MNMR from Mentha piperita) stereoselectively reduces menthone to this compound.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative outcomes of the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Substrate | Menthone (from Pulegone) | [1] |
| Enzyme System | Recombinant E. coli extracts containing NtDBR and MNMR | [1][2] |
| Product Purity | 89.9% | [1][2] |
| Initial Substrate Concentration | 735 µM (Menthone) | [1] |
| Cofactor | NADP+ | [1] |
| Cofactor Recycling System | Glucose and Glucose Dehydrogenase (GDH) | [1] |
Experimental Workflow: One-Pot Synthesis
Caption: Workflow for the one-pot enzymatic synthesis of this compound.
Protocol: One-Pot Synthesis of this compound
1. Preparation of Recombinant E. coli Cell Extracts:
a. Culture E. coli strains co-expressing the genes for NtDBR and MNMR in a suitable growth medium to the desired cell density.[1] b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.0).[1] d. Lyse the cells using a suitable method (e.g., sonication). e. Clarify the lysate by centrifugation to remove cell debris. The resulting supernatant is the cell extract to be used in the biotransformation.[1]
2. One-Pot Biotransformation Reaction:
a. In a reaction vessel, prepare a 1 mL reaction mixture containing:[1]
- 50 mM Tris buffer (pH 7.0)
- 1 mM Pulegone
- 0.25 mL of the clarified cell extract
- 10 µM NADP+
- 15 mM Glucose
- 10 U of Glucose Dehydrogenase (GDH) b. Incubate the reaction mixture at 30°C with agitation (e.g., 130 rpm) for 2 hours.[1]
3. Product Extraction and Analysis:
a. After incubation, extract the product from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).[3] b. Dry the organic phase (e.g., with anhydrous MgSO4) and analyze the product by Gas Chromatography (GC) using a DB-WAX column.[1][3] c. Identify and quantify the this compound product by comparing the retention time and peak area to an authentic standard.[1]
II. Enzymatic Resolution of (±)-Neomenthol
This section describes the kinetic resolution of a racemic mixture of menthol isomers to selectively obtain this compound. The principle relies on the enantioselective acylation or hydrolysis catalyzed by lipases.
Reaction Principle
Lipases, such as those from Pseudomonas fluorescens or Candida rugosa, can selectively catalyze the esterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[4][5][6] By using an appropriate acyl donor, one enantiomer (e.g., (-)-menthol) is converted to its ester, allowing for the separation of the unreacted this compound.
Quantitative Data Summary
The following table presents a summary of quantitative data from various studies on the enzymatic resolution of menthol isomers.
| Enzyme | Acyl Donor | Solvent | Substrate | Key Finding | Reference |
| Pseudomonas fluorescens lipase (Amano AK) | Vinyl acetate | Hexane | Eight isomer liquid menthol | >95% ee of l-menthol at 30% conversion. | [4][5] |
| Candida rugosa lipase (CRL) | Propionic acid anhydride | Chloroform | (±)-menthol | Enantioselectivity (E) of 55 at 1 bar. | [6] |
| Candida rugosa lipase (LIP1) | - (Hydrolysis) | - | D,L-menthyl benzoate | Excellent enantioselectivity (E > 100) for L-(-)-menthol production. | [7] |
| Thermomyces lanuginosus lipase (Lipozyme TL IM) | Vinyl acetate | Methyl tert-butyl ether | (±)-menthol | 99.3% ee of (-)-menthyl acetate at 34.7% conversion. | [8] |
Experimental Workflow: Enzymatic Resolution
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Enzymatic Menthol Production: One-Pot Approach Using Engineered Escherichia coli - ACS Synthetic Biology - Figshare [figshare.com]
- 3. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchspace.csir.co.za [researchspace.csir.co.za]
- 5. researchgate.net [researchgate.net]
- 6. A model of the pressure dependence of the enantioselectivity of Candida rugosalipase towards (±)-menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of (+)-Neomenthol in Research
Introduction
(+)-Neomenthol, a stereoisomer of menthol, is a monoterpenoid compound valued for its characteristic refreshing, minty aroma and cooling sensation.[1] As one of the four pairs of optical isomers of menthol, its unique sensory properties make it a significant ingredient in the fragrance and flavor industries.[1][2] It is found naturally in small amounts in corn mint oil (Mentha arvensis) and is also produced synthetically.[3][4] These notes provide an overview of its applications, sensory data, and detailed protocols for researchers, scientists, and drug development professionals investigating its properties and potential uses.
Application Notes
Fragrance and Personal Care Applications
This compound is widely utilized for its pleasant scent in various fragrance applications. Its sweet, minty, and characteristic menthol-like odor contributes to the formulation of perfumes and air fresheners.[1][5] In personal care and cosmetic products such as lotions, creams, shampoos, and lip balms, it imparts a cooling and soothing effect on the skin.[1]
-
Functional Perfumery: Used in aftershaves, cooling gels, and sports-focused fragrances to provide a refreshing sensation.[4]
-
Aromatherapy: Employed in essential oils and diffusers to promote relaxation and mental clarity.[1]
Flavor and Oral Care Applications
In the food and beverage sector, this compound is used as a flavoring agent, enhancing the taste profile of products like chewing gums and candies with a distinct minty flavor.[1] It is also a common additive in oral hygiene products, including toothpaste and mouthwash, for its refreshing taste and potential antibacterial properties.[3][6] The Food and Drug Administration (FDA) has permitted its use as a synthetic flavoring substance and adjuvant.[7]
Pharmaceutical and Therapeutic Research
The cooling and analgesic properties of this compound make it a compound of interest in pharmaceutical research. It is an ingredient in some topical analgesics, cold remedies, and ointments designed to relieve minor aches and pains.[1][6] Research into its molecular interactions with thermosensitive ion channels, such as TRPM8, and other receptors is ongoing to understand its mechanism of action for pain relief and sensory perception.[2][8]
Receptor Interactions and Sensory Perception
The sensory effects of menthol isomers are initiated by their interaction with olfactory receptors (ORs) and thermosensitive ion channels.[2][4]
-
Olfactory Receptors: this compound (also referred to as D-Neomenthol) interacts with various olfactory receptors. Molecular docking studies have shown that it exhibits binding affinity for receptors like OR8B8 and OR8B12, primarily through hydrophobic interactions.[9] The specific combination of activated receptors leads to the perception of its unique minty aroma.[10]
-
Thermosensitive Ion Channels: While (-)-menthol is a well-known agonist of the TRPM8 receptor (the primary cold and menthol sensor), research on other isomers is also prevalent. The activation of these channels is responsible for the characteristic cooling sensation.[2]
-
Other Receptors: Studies have investigated the effects of menthol isomers on other channels, including GABA-A receptors, where this compound was found to be inactive in potentiating [3H]-flunitrazepam binding.[2]
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol, D-Neomenthol | [1] |
| CAS Number | 2216-52-6 | [1] |
| Molecular Formula | C₁₀H₂₀O | [1][11] |
| Molecular Weight | 156.27 g/mol | [1][11] |
| Appearance | Colorless clear liquid | [1] |
| Odor | Menthol-like, minty, sweet | [3][5] |
| Boiling Point | 212 °C | [1] |
| Melting Point | -22 °C | [1] |
| Density | ~0.900 g/mL at 20 °C | [1][7] |
| Refractive Index | ~1.460 at 20 °C | [1][7] |
| Optical Rotation | [α]²⁰/D = +15° to +20° (neat) | [1] |
| Purity (GC) | ≥ 96% | [1] |
Table 2: Sensory Detection Thresholds of Menthol Isomers
This table provides a comparison of the odor detection thresholds for various menthol isomers in liquid paraffin, highlighting the structural nuances that affect sensory perception.
| Compound | Detection Threshold (mg/L) | Source |
| This compound (D-Neomenthol) | 21.669 | [12] |
| (-)-Neomenthol (L-Neomenthol) | 14.275 | [12] |
| (-)-Menthol (L-Menthol) | 5.166 | [12] |
| (+)-Menthol (D-Menthol) | 4.734 | [12] |
| (+)-Isomenthol (D-Isomenthol) | 41.016 | [12] |
| (-)-Isomenthol (L-Isomenthol) | 30.165 | [12] |
| (+)-Neoisomenthol (D-Neoisomenthol) | 8.972 | [12] |
| (-)-Neoisomenthol (L-Neoisomenthol) | 14.265 | [12] |
Table 3: Olfactory Receptor Binding Affinities of this compound
Molecular docking simulations provide insight into the binding energy between menthol isomers and specific human olfactory receptors. Lower binding energy suggests higher affinity.
| Receptor | This compound Binding Energy (kcal/mol) | Source |
| OR8B8 | -5.4 | [9] |
| OR8B12 | -5.6 | [9] |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound Odor Profile and Threshold
This protocol outlines a method for determining the sensory detection threshold and descriptive profile of this compound based on established sensory analysis techniques.[12][13]
Objective: To quantify the odor detection threshold of this compound and characterize its aroma profile using a trained sensory panel.
Materials:
-
This compound (≥96% purity)
-
Odorless solvent (e.g., liquid paraffin, propylene glycol)
-
Brown glass sample bottles with caps
-
Analytical balance and volumetric flasks
-
Pipettes
-
Sensory evaluation booths compliant with ISO 8589
Methodology:
-
Panelist Recruitment and Training:
-
Recruit 15-20 panelists based on their interest, availability, and absence of smell disorders.
-
Conduct training sessions to familiarize panelists with the seven key odor profiles: sweetness, mint, freshness, earthy, herbal, woody, and musty.[12]
-
Train panelists to use a 10-point intensity scale (1 = very weak, 10 = very strong).[12]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of serial dilutions using a dilution factor of 2. For threshold testing, concentrations should bracket the expected threshold (e.g., ranging from 1 mg/L to 40 mg/L).[12]
-
Transfer a fixed volume of each dilution to coded brown sample bottles. Include a blank (solvent only) as a control.
-
-
Threshold Test (2-Alternative Forced Choice - 2-AFC):
-
Present panelists with pairs of samples: one blank and one containing a specific concentration of this compound.
-
Randomize the order of presentation for each panelist and each session.
-
Instruct panelists to identify the sample with the odor.
-
The group threshold is calculated as the concentration at which 50% of the panelists can correctly detect the odor above chance (75% correct in a 2-AFC test).
-
-
Descriptive Profiling:
-
Present panelists with a range of concentrations of this compound.
-
Ask panelists to rate the intensity of the pre-defined aroma attributes (sweetness, mint, etc.) on the 10-point scale.
-
Allow for a 5-minute break between samples to prevent olfactory fatigue.[12]
-
-
Data Analysis:
-
For threshold data, use appropriate statistical methods (e.g., Probit analysis) to determine the Best Estimate Threshold (BET).
-
For descriptive data, calculate the mean scores for each attribute at each concentration.
-
Generate radar plots to visualize the sensory profile of this compound.[14]
-
Caption: Workflow for sensory analysis of this compound.
Protocol 2: Quantification by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol provides a general method for quantifying this compound in a liquid matrix (e.g., fragrance oil, beverage base).
Objective: To accurately measure the concentration of this compound in a sample.
Materials:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS) and Headspace Autosampler.
-
GC column suitable for terpenes (e.g., DB-5ms, HP-5ms).
-
This compound standard (≥99% purity).
-
Internal standard (e.g., p-xylene-d10, camphor).
-
Solvent (e.g., ethanol, methanol).
-
Headspace vials (20 mL) with caps and septa.
-
Sample matrix (e.g., unflavored base).
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a stock solution of the internal standard (IS) (e.g., 100 µg/mL).
-
Create a series of calibration standards by spiking known amounts of the this compound stock solution into the sample matrix in headspace vials. Add a constant amount of IS to each vial.
-
-
Sample Preparation:
-
Accurately weigh or pipette a defined amount of the test sample into a headspace vial.
-
Add the same constant amount of IS as used in the calibration standards.
-
Seal the vial immediately.
-
-
HS-GC-MS Parameters (Example): [15][16][17]
-
Headspace:
-
Incubation Temperature: 80-100 °C
-
Incubation Time: 20-30 min
-
Syringe Temperature: 110-130 °C
-
-
GC:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program: Start at 40-50 °C (hold 2 min), ramp to 250 °C at 5-10 °C/min, hold 5 min.
-
-
MS:
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mode: Scan (e.g., m/z 40-300) and/or Selected Ion Monitoring (SIM) for higher sensitivity. Target ions for this compound (C₁₀H₂₀O) would include fragments derived from its structure.
-
-
-
Data Analysis:
-
Identify the peaks for this compound and the IS based on their retention times and mass spectra.
-
Calculate the ratio of the peak area of this compound to the peak area of the IS for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the test sample using the calibration curve.
-
Caption: General workflow for HS-GC-MS quantification.
Protocol 3: Synthesis via Meerwein-Ponndorf-Verley (MPV) Reduction
This protocol describes a general laboratory-scale synthesis of this compound from d-Menthone.[3]
Objective: To synthesize this compound via stereoselective reduction.
Materials:
-
d-Menthone
-
Anhydrous isopropanol
-
Aluminum isopropoxide
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Heating mantle
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Reagents for workup (e.g., dilute HCl, saturated NaHCO₃, brine)
Methodology:
-
Setup:
-
Assemble a dry round-bottom flask with a Dean-Stark trap and reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Add d-menthone, a stoichiometric excess of anhydrous isopropanol (serves as both solvent and hydride donor), and anhydrous toluene to the flask.
-
-
Reaction:
-
Add the catalyst, aluminum isopropoxide (approx. 0.2-0.3 equivalents), to the flask.
-
Heat the mixture to reflux. The acetone co-product will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the products.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting menthone is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding dilute hydrochloric acid to hydrolyze the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the toluene.
-
The resulting crude product will be a mixture of menthol isomers, primarily this compound and (-)-menthol.
-
Purify the this compound from the mixture using fractional distillation or column chromatography.
-
Caption: Simplified olfactory signal transduction pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]
- 3. This compound | 2216-52-6 [chemicalbook.com]
- 4. Menthol (2216-51-5) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Manufacturing Neo Menthol used in flavours and fragrances industry - Mane Kancor Ingredients Ltd. [manekancor.com]
- 6. sbblgroup.com [sbblgroup.com]
- 7. dextro-neomenthol, 2216-52-6 [thegoodscentscompany.com]
- 8. Cellular and Molecular Targets of Menthol Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective recognition of menthol by mouse odorant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. health.ec.europa.eu [health.ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. prezi.com [prezi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Evaluation of Water-Soluble (+)-Neomenthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of water-soluble (+)-neomenthol derivatives and their potential applications in biological studies, with a focus on anticancer research. Detailed protocols for synthesis and key biological assays are provided to facilitate further investigation and drug development efforts.
Introduction
This compound, a stereoisomer of menthol, has garnered interest for its potential therapeutic properties.[1] However, its poor water solubility limits its bioavailability and therapeutic application.[2] To overcome this limitation, derivatization strategies to enhance water solubility are crucial. This document outlines protocols for the synthesis of water-soluble this compound derivatives, specifically through glycosylation and phosphorylation, and details their evaluation as anticancer agents. Recent studies have highlighted the anticancer potential of neomenthol, demonstrating its ability to inhibit the proliferation of skin cancer cells by targeting tubulin polymerization and hyaluronidase activity.[1][3]
Data Presentation
Table 1: In Vitro Anticancer and Enzyme Inhibitory Activity of this compound
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| This compound | A431 (Human epidermoid carcinoma) | SRB, NRU, MTT | 17.3 ± 6.49 | [1] |
| This compound | - | Hyaluronidase Inhibition | 12.81 ± 0.01 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Water-Soluble (+)-Neomenthyl-β-D-glucoside
This protocol describes the enzymatic synthesis of a water-soluble glucoside derivative of this compound using a glycosyltransferase. Enzymatic glycosylation offers high regioselectivity and milder reaction conditions compared to chemical synthesis.[4]
Materials:
-
This compound
-
Uridine diphosphate glucose (UDP-glucose)
-
Glycosyltransferase (e.g., from Bacillus licheniformis)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/methanol gradient)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound in a minimal amount of a co-solvent (e.g., DMSO) if necessary, and then add to Tris-HCl buffer.
-
Add UDP-glucose (typically 1.5-2 equivalents relative to the aglycone).
-
Add MgCl₂ to the reaction mixture (final concentration of 2-5 mM).
-
Initiate the reaction by adding the glycosyltransferase enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate to denature the enzyme and extract unreacted this compound.
-
Extraction: Separate the aqueous and organic layers. The water-soluble glucoside will remain in the aqueous phase.
-
Purification: Purify the water-soluble product from the aqueous layer using column chromatography on silica gel with a suitable polar solvent system (e.g., a gradient of ethyl acetate and methanol).
-
Characterization: Characterize the purified (+)-neomenthyl-β-D-glucoside using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Water-Soluble (+)-Neomenthyl Phosphate
This protocol details a one-pot procedure for the phosphorylation of this compound to yield a water-soluble phosphate monoester.[5]
Materials:
-
This compound
-
Tetrabutylammonium hydrogen phosphate
-
Trichloroacetonitrile
-
Acetonitrile (anhydrous)
-
Silica gel for flash chromatography
-
Dowex 50WX8 resin (ammonium form)
-
Ammonium bicarbonate buffer
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous acetonitrile.
-
Add tetrabutylammonium hydrogen phosphate to the solution.
-
Cool the mixture in an ice bath and add trichloroacetonitrile dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification (Flash Chromatography): Purify the crude product by flash chromatography on silica gel using an appropriate solvent system to isolate the phosphate ester.
-
Cation Exchange: Dissolve the purified phosphate ester in water and apply it to a column of Dowex 50WX8 resin (ammonium form).
-
Elute the ammonium salt of (+)-neomenthyl phosphate with an ammonium bicarbonate buffer.
-
Lyophilization: Lyophilize the eluate to obtain the final water-soluble ammonium salt of (+)-neomenthyl phosphate.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound derivatives on the polymerization of tubulin into microtubules.[6]
Materials:
-
Purified tubulin (from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Paclitaxel (positive control for stabilization)
-
Podophyllotoxin (positive control for destabilization)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Resuspend purified tubulin in GTB on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate, add GTB, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add the this compound derivative to the wells at various concentrations. Include wells with paclitaxel and podophyllotoxin as positive controls, and a vehicle control (e.g., DMSO).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the test compound with the controls to determine if the derivative inhibits or enhances tubulin polymerization.
Protocol 4: Hyaluronidase Inhibition Assay
This protocol determines the inhibitory effect of this compound derivatives on hyaluronidase activity.[1]
Materials:
-
Hyaluronidase (from bovine testes)
-
Hyaluronic acid (sodium salt)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Acidic albumin solution
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Apigenin or other known hyaluronidase inhibitor (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the hyaluronidase enzyme solution to each well.
-
Add different concentrations of the this compound derivative to the wells. Include a positive control (known inhibitor) and a vehicle control.
-
Incubate the plate at 37°C for 20 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the hyaluronic acid substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the acidic albumin solution to each well. This will precipitate the undigested hyaluronic acid.
-
Measurement: Allow the plate to stand at room temperature for 10 minutes, then measure the turbidity (absorbance) at 600 nm. A higher absorbance indicates more undigested hyaluronic acid, and therefore, greater inhibition of the enzyme.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of water-soluble this compound derivatives.
Caption: Proposed signaling pathway for the anticancer activity of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Glycosylation of Ganoderma Terpenoid via Bacterial Glycosyltransferases and Glycoside Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of organophosphate monoesters from alcohols - Lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (+)-Neomenthol Chiral Auxiliary Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the (+)-neomenthol chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound chiral auxiliary?
A1: The this compound auxiliary is typically attached to the substrate via an ester linkage. The most common removal strategies involve the cleavage of this ester bond through hydrolytic, reductive, or in some specific cases, oxidative methods. The choice of method depends on the substrate's sensitivity to the reaction conditions.
Q2: How can I minimize epimerization of the α-chiral center during auxiliary removal?
A2: Epimerization is a significant risk, particularly under harsh basic or acidic conditions. To minimize this, it is crucial to employ mild reaction conditions. For hydrolytic cleavage, using weaker bases at lower temperatures is recommended. Reductive cleavage methods that proceed under neutral conditions are often preferred to avoid epimerization.
Q3: What are the key considerations for choosing a cleavage method?
A3: The primary consideration is the compatibility of your desired product with the reaction conditions. Assess the functional groups present in your molecule and their stability towards basic, acidic, or reductive environments. The desired final functional group (e.g., carboxylic acid, alcohol, or aldehyde) will also dictate the most appropriate cleavage strategy.
Q4: How can I effectively separate the cleaved this compound from my product?
A4: Separation is typically achieved using standard chromatographic techniques such as column chromatography. The difference in polarity between the desired product and this compound usually allows for efficient separation. In some cases, crystallization or distillation can also be effective.
Q5: Is it possible to recover and recycle the this compound auxiliary?
A5: Yes, recovery and recycling of the chiral auxiliary are highly desirable for process economy. After cleavage and separation, the recovered this compound can often be purified by crystallization or distillation and reused. The purity of the recycled auxiliary should be confirmed before reuse to ensure high diastereoselectivity in subsequent reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Low product yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting can help identify and resolve the underlying cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing the cause of low product yield.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature, provided the product is stable under these conditions. - Use a more potent reagent (e.g., a stronger base for hydrolysis). - Ensure the reagents are fresh and of high purity. |
| Product Degradation | - Employ milder reaction conditions (e.g., lower temperature, weaker base/acid). - Degas solvents to remove oxygen, especially for sensitive compounds. - If applicable, add radical scavengers. |
| Loss During Workup | - Optimize the pH for aqueous extractions to ensure your product is in the organic layer. - For water-soluble products, consider continuous liquid-liquid extraction. - Minimize the number of transfers between glassware. |
| Loss During Purification | - Ensure appropriate loading on the chromatography column. - Optimize the eluent system for better separation. - Consider alternative purification methods like crystallization or distillation. |
Issue 2: Epimerization of the α-Stereocenter
The loss of stereochemical integrity at the α-carbon is a critical issue that compromises the utility of the chiral auxiliary.
| Potential Cause | Recommended Solution |
| Harsh Basic Conditions | - Use a milder base for saponification, such as lithium hydroperoxide (LiOOH) instead of NaOH or KOH. - Perform the reaction at a lower temperature (e.g., 0 °C or below). |
| Prolonged Reaction Time | - Carefully monitor the reaction and quench it as soon as the starting material is consumed to avoid prolonged exposure to epimerization-promoting conditions. |
| Inappropriate Solvent | - The choice of solvent can influence the rate of epimerization. Protic solvents may sometimes facilitate proton exchange. Consider aprotic solvents where feasible. |
Issue 3: Incomplete Removal of the Auxiliary
Residual starting material complicates purification and reduces the overall yield.
| Potential Cause | Recommended Solution |
| Insufficient Reagent | - Increase the molar excess of the cleaving reagent. - Ensure the reagent is active and has not degraded. |
| Steric Hindrance | - If the ester is sterically hindered, longer reaction times or higher temperatures may be necessary. Alternatively, a less sterically demanding cleavage reagent could be explored. |
| Poor Solubility | - Ensure that both the substrate and the reagent are soluble in the chosen solvent system. A co-solvent may be necessary. |
Issue 4: Difficulty in Separating the Product from this compound
Efficient separation is crucial for obtaining a pure product.
| Potential Cause | Recommended Solution |
| Similar Polarity | - If the product and auxiliary have similar polarities, modify the product's polarity through derivatization (if possible) before chromatography. - Utilize a different stationary phase for chromatography (e.g., alumina instead of silica gel). - Explore high-performance liquid chromatography (HPLC) for difficult separations. |
| Co-elution | - Optimize the solvent gradient in column chromatography to achieve better separation. |
Experimental Protocols
Below are generalized protocols for the removal of the this compound chiral auxiliary. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Hydrolytic Cleavage (Saponification)
This method is suitable for base-stable compounds and yields the corresponding carboxylic acid.
General Experimental Workflow
Caption: General workflow for the hydrolytic cleavage of the this compound auxiliary.
-
Dissolution: Dissolve the this compound ester (1 equivalent) in a suitable solvent such as a mixture of THF and water (e.g., 3:1 v/v).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide (LiOH) (2-5 equivalents) in water dropwise.
-
Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the carboxylic acid from this compound.
Protocol 2: Reductive Cleavage
This method is ideal for substrates that are sensitive to basic conditions and yields the corresponding primary alcohol.
-
Dissolution: Dissolve the this compound ester (1 equivalent) in a dry aprotic solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C. Add a solution of a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Purification: Filter the resulting solids and wash thoroughly with the reaction solvent. Concentrate the filtrate and purify the crude alcohol by column chromatography.
Data Presentation
The following tables provide representative data for the cleavage of a generic α-substituted propionate ester of this compound. These values are illustrative and actual results will vary depending on the specific substrate and reaction conditions.
Table 1: Comparison of Hydrolytic Cleavage Methods
| Base | Temperature (°C) | Time (h) | Yield (%) | Epimerization (%) |
| LiOH | 25 | 4 | 85 | < 5 |
| NaOH | 25 | 2 | 90 | 10-15 |
| KOH | 50 | 1 | 92 | > 20 |
| LiOOH | 0 | 6 | 88 | < 2 |
Table 2: Comparison of Reductive Cleavage Methods
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiAlH₄ | THF | 0 to 25 | 2 | 95 |
| DIBAL-H | Toluene | -78 | 4 | 85 (Aldehyde) |
| LiBH₄ | THF/MeOH | 25 | 6 | 90 |
Technical Support Center: (+)-Neomenthol Reactions & Epimerization Prevention
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (+)-Neomenthol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing epimerization during chemical reactions involving this versatile chiral auxiliary and building block.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound, and why is it a concern?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. For this compound, this typically occurs at the carbon atom bearing the hydroxyl group (C-3), leading to the formation of its diastereomer, (+)-Menthol. This is a significant concern as it leads to a loss of stereochemical purity in your starting material or product, which is critical in the synthesis of chiral molecules like pharmaceuticals where only one stereoisomer has the desired biological activity.
Q2: What are the primary conditions that induce the epimerization of this compound?
A2: The epimerization of this compound is primarily induced by:
-
Acidic Conditions: Protic and Lewis acids can catalyze the epimerization.
-
Basic Conditions: Both strong and weak bases can promote epimerization.
-
High Temperatures: Elevated temperatures, often above 50-100°C, can provide the energy needed for the stereocenter to invert.[1]
-
Catalysts: Certain metal catalysts, such as ruthenium oxide, are used industrially to intentionally epimerize neomenthol to menthol.[1]
The underlying mechanism often involves the formation of a menthone intermediate through oxidation, followed by keto-enol tautomerism which allows for reprotonation from either face, leading to a mixture of diastereomers.[2][3]
Q3: How can I prevent epimerization of the hydroxyl group during a reaction?
A3: The most effective strategy is to protect the hydroxyl group of this compound before subjecting it to reaction conditions that could cause epimerization. The protected alcohol is generally more stable and less likely to undergo inversion. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and benzyl ethers.[4][5][6]
Q4: Are there any general "safe" reaction conditions to minimize epimerization if I don't use a protecting group?
A4: Yes, if protecting the hydroxyl group is not feasible, you should aim for the mildest possible reaction conditions:
-
Low Temperatures: Conduct your reaction at or below room temperature if possible.
-
Neutral pH: Avoid strongly acidic or basic conditions. If a base or acid is required, use the mildest one that achieves the desired transformation and use it in stoichiometric amounts rather than in excess.
-
Aprotic Solvents: Use aprotic solvents to minimize proton exchange that can facilitate epimerization.
-
Short Reaction Times: Monitor your reaction closely and work it up as soon as it is complete to minimize exposure to potentially epimerizing conditions.
Troubleshooting Guides
Issue 1: I am observing the formation of (+)-Menthol as a byproduct in my reaction starting with this compound.
| Potential Cause | Troubleshooting Step |
| Reaction conditions are too harsh (high temperature, strong acid/base). | 1. Lower the reaction temperature. 2. If applicable, switch to a milder acid or base. 3. Reduce the concentration of the acid or base. |
| The hydroxyl group of this compound is participating in a side reaction that leads to epimerization. | 1. Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before proceeding with the reaction.[4][5][6] 2. After the main reaction, deprotect the hydroxyl group under mild conditions. |
| The catalyst being used is promoting epimerization. | 1. Screen for alternative catalysts that are known to be less prone to causing epimerization. 2. Reduce the catalyst loading or the reaction time. |
Issue 2: My esterification/etherification of this compound is resulting in a mixture of diastereomers.
| Potential Cause | Troubleshooting Step |
| The reaction conditions are promoting epimerization of the starting material or the product. | 1. For esterification, consider using milder coupling agents that do not require strong acids or bases. 2. For etherification (e.g., Williamson ether synthesis), use a non-nucleophilic base in a stoichiometric amount and maintain a low reaction temperature. |
| The reaction mechanism inherently involves inversion of stereochemistry. | 1. Be aware of reactions like the Mitsunobu reaction, which proceeds with inversion of stereochemistry at the alcohol carbon.[7][8][9][10][11] If retention of configuration is desired, this reaction should be avoided for the hydroxyl group of this compound. |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol describes the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent epimerization in subsequent reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (+)-Neomenthorl (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.
Protocol 2: Deprotection of TBDMS-protected this compound
This protocol describes the removal of the TBDMS protecting group under mild conditions to regenerate the hydroxyl group without causing epimerization.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in THF in a round-bottom flask.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on the Epimerization of Neomenthol
| Reaction | Conditions | This compound : (+)-Menthol Ratio | Reference |
| Hydrogenation of Thymol | Ru/Al₂O₃, 40°C, Ethanol | High selectivity for neoisomenthol and isomenthol, suppressing isomerization. | [3] |
| Hydrogenation of Thymol | Pd/C, 125-130°C, H₂O + NaOH | High selectivity for the menthol diastereomer. | [2] |
| Epimerization | Ruthenium oxide, 50-100°C, 10 bar | >99% selectivity for menthol. | [1] |
| Epimerization | 150-210°C, 0.8-7.5 MPa H₂ | Industrial process to produce menthol from neomenthol. | [1] |
Visualizations
Caption: Mechanism of this compound epimerization via a menthone intermediate.
Caption: Workflow for preventing epimerization using a protecting group strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Purification techniques for (+)-Neomenthol from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (+)-Neomenthol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound and separating it from other menthol isomers include fractional distillation, crystallization, and chromatography (Gas Chromatography - GC and High-Performance Liquid Chromatography - HPLC).[1][2][3][4] The choice of method depends on the scale of the purification, the desired purity, and the composition of the starting reaction mixture.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 156.27 g/mol | [5] |
| Boiling Point | 212 °C (at 760 mmHg) | [5][6] |
| 95 °C (at 12 mmHg) | ||
| Melting Point | -22 °C | [5] |
| Density | 0.899 g/mL at 25 °C | |
| Refractive Index | n20/D 1.461 | |
| Solubility | Less than 1 mg/mL at 70 °F | [6] |
Q3: How can I analyze the purity of my this compound sample?
A3: Gas chromatography (GC) is a widely used and effective method for determining the purity of this compound and quantifying the presence of other isomers.[7][8][9] Chiral capillary columns can be employed in GC to separate and identify all eight optical isomers of menthol.[10][11][12] High-Performance Liquid Chromatography (HPLC) can also be used for the separation of menthol isomers.[13]
Troubleshooting Guides
Crystallization Issues
Q1: My this compound is not crystallizing from the reaction mixture, or the yield is very low. What could be the problem and how can I fix it?
A1: Several factors can inhibit crystallization or lead to low yields. Here are some common issues and potential solutions:
-
Presence of Impurities: Other menthol isomers (isomenthol, neoisomenthol) and unreacted starting materials can interfere with crystal formation.[14]
-
Solution: Attempt a preliminary purification step like distillation to enrich the this compound content before crystallization.
-
-
Incorrect Solvent: The choice of solvent is critical for successful crystallization.
-
Suboptimal Temperature: The temperature profile during cooling significantly impacts crystal growth.
-
Supersaturation Not Reached: The concentration of this compound in the solvent may not be high enough for crystallization to occur.
-
Solution: Carefully evaporate some of the solvent to increase the concentration of the solute. Be cautious not to evaporate too much, as this can lead to the precipitation of impurities.
-
Experimental Workflow: Purification by Crystallization
Caption: Workflow for this compound purification by crystallization.
Chromatographic Separation Challenges
Q2: I am seeing overlapping peaks for menthol isomers in my GC/HPLC chromatogram. How can I improve the separation?
A2: Co-elution of isomers is a common challenge in the chromatographic analysis of menthol mixtures.[7] Here are some strategies to enhance separation:
-
Optimize the Stationary Phase: The choice of chromatographic column is crucial.
-
GC: For gas chromatography, using a chiral capillary column, such as one with a cyclodextrin-based stationary phase, is highly effective for separating all menthol isomers, including enantiomers.[10][11][12] Polyethylene glycol columns have also been shown to separate menthol isomers.[7]
-
HPLC: For High-Performance Liquid Chromatography, a normal-phase column with a mobile phase like ethyl acetate/isooctane can provide good separation of menthol isomers.[13]
-
-
Adjust the Temperature Program (GC):
-
Solution: Optimize the temperature ramp rate. A slower temperature gradient can often improve the resolution of closely eluting peaks.
-
-
Modify the Mobile Phase Composition (HPLC):
-
Solution: Fine-tune the ratio of solvents in the mobile phase. A systematic variation of the solvent composition can significantly impact the separation.
-
-
Tandem Column Approach (GC):
-
Solution: In complex cases, using two different chiral columns in series (tandem columns) can achieve the separation of all eight optical isomers of menthol.[10]
-
Logical Relationship: Troubleshooting Chromatographic Separation
Caption: Troubleshooting poor chromatographic separation of menthol isomers.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Fractional distillation is effective for separating menthol isomers based on their different boiling points.[1][3]
-
Setup: Assemble a fractional distillation apparatus with a column packed with a suitable material (e.g., Raschig rings or a Vigreux column) to increase the surface area for vapor-liquid equilibrium.
-
Charging the Flask: Charge the distillation flask with the crude reaction mixture containing this compound.
-
Heating: Gently heat the distillation flask. Use a heating mantle for uniform heating.
-
Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the different fractions as the temperature plateaus and then rises to the boiling point of the next component. Since neomenthol often has a lower boiling point than menthol, it may distill first.[3]
-
Analysis: Analyze the collected fractions using GC to determine the composition and identify the fraction rich in this compound.
-
Re-distillation (Optional): For higher purity, the this compound-rich fraction can be subjected to a second fractional distillation.
Protocol 2: HPLC Analysis of Menthol Isomers
This protocol is based on a normal-phase HPLC method for separating menthol isomers.[13]
-
Instrumentation: Use a liquid chromatograph equipped with a refractive index detector.
-
Column: A normal-phase silica column (e.g., µ-Porasil).
-
Mobile Phase: A mixture of ethyl acetate and isooctane (e.g., 3% ethyl acetate in isooctane).[13] Ensure the solvents are HPLC grade and filtered.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm filter.
-
Injection: Inject an appropriate volume of the prepared sample onto the column.
-
Detection: Monitor the separation using the refractive index detector.
-
Quantification: Identify and quantify the peaks corresponding to this compound and other isomers by comparing their retention times with those of pure standards.
Quantitative Data Summary
The following table summarizes typical purity levels achieved for menthol purification using different techniques.
| Purification Technique | Starting Material | Achieved Purity of Target Isomer | Reference |
| Crystallization (with acetonitrile) | Crude (L)-menthol (95.7% purity) | >99% | [14] |
| Tandem Column GC | Mixture of 8 menthol optical isomers | Baseline separation of all 8 isomers | [10] |
| HPLC (Normal Phase) | Mixture of 4 menthol isomers | Complete resolution of all 4 isomers | [13] |
| Fractional Distillation | Racemic menthol from thymol hydrogenation | Separation of menthol from other isomers | [1][16] |
References
- 1. Menthol - Wikipedia [en.wikipedia.org]
- 2. US2760993A - Separation of menthol from mint oils by chromatogrphic adsorption - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. US8414744B2 - Continuous process for preparing menthol in pure or enriched form - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Biodiversity : Use and Conservation: Determination of Purity Analysis of Menthol (Raw Material for Ointment) Through Gas Chromatography [sanjeetbiotech.blogspot.com]
- 9. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. tandfonline.com [tandfonline.com]
- 14. US7459587B2 - Process for purifying menthol - Google Patents [patents.google.com]
- 15. iscientific.org [iscientific.org]
- 16. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Induction with (+)-Neomenthol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (+)-Neomenthol as a chiral auxiliary in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chiral auxiliary?
This compound is one of the stereoisomers of menthol.[1][2] It possesses a specific three-dimensional arrangement of its atoms, making it a valuable chiral auxiliary in asymmetric synthesis. When temporarily attached to a prochiral substrate, the bulky isopropyl and methyl groups of the neomenthol moiety sterically hinder one face of the molecule, directing the approach of a reagent to the opposite face. This controlled approach leads to the preferential formation of one diastereomer over the other, a process known as asymmetric induction. After the desired stereocenter is created, the this compound auxiliary can be cleaved and potentially recovered.
Q2: How does the conformational preference of this compound influence diastereoselectivity?
The chair conformation of the cyclohexane ring in this compound places the hydroxyl group in an axial position, while the isopropyl and methyl groups occupy equatorial positions. This specific arrangement is crucial for effective stereochemical control. The dominant rotamer of the isopropyl group in neomenthol has been determined to have a dihedral angle of approximately +172.5°.[1] This defined conformation creates a predictable steric environment around the reaction center, which is the basis for achieving high diastereoselectivity.
Troubleshooting Guide
Low Diastereoselectivity
Q3: I am observing low diastereoselectivity in my alkylation of a (+)-neomenthyl ester. What are the potential causes and solutions?
Low diastereomeric excess (d.e.) in the alkylation of (+)-neomenthyl esters can arise from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Reaction Temperature: Temperature plays a critical role in selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.e.
-
Solution: Perform the reaction at lower temperatures (e.g., -78 °C or -100 °C). This will favor the kinetically controlled product, which is typically the desired diastereomer.
-
-
Nature of the Base and Solvent: The choice of base and solvent can influence the aggregation state and geometry of the enolate, which in turn affects the facial selectivity of the alkylation.
-
Solution: Screen different bases (e.g., LDA, LiHMDS, KHMDS) and solvents (e.g., THF, diethyl ether, toluene). A less coordinating solvent might enhance the influence of the chiral auxiliary.
-
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance diastereoselectivity by coordinating to the carbonyl oxygen and fixing the conformation of the enolate.
-
Solution: Experiment with the addition of Lewis acids such as TiCl₄, SnCl₄, or BF₃·OEt₂. The optimal Lewis acid and stoichiometry will depend on the specific substrate.
-
Q4: My Diels-Alder reaction using a (+)-neomenthyl acrylate is giving a poor endo:exo ratio. How can I improve this?
The endo:exo selectivity in Diels-Alder reactions is influenced by a combination of steric and electronic factors.[3][4][5][6][7]
-
Lewis Acid Catalysis: Lewis acids can significantly enhance both the rate and the endo-selectivity of Diels-Alder reactions by coordinating to the carbonyl group of the dienophile. This coordination lowers the LUMO energy of the dienophile and can accentuate the secondary orbital interactions that favor the endo transition state.
-
Solution: Introduce a Lewis acid catalyst such as AlCl₃, Et₂AlCl, or NbCl₅. The choice of Lewis acid and its concentration should be optimized.
-
-
Reaction Temperature and Time: Similar to alkylations, lower temperatures generally favor the kinetic product, which is often the endo isomer. However, prolonged reaction times at higher temperatures can lead to equilibration to the more thermodynamically stable exo product.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid prolonged heating that could lead to isomerization.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the endo:exo ratio.
-
Solution: Screen a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) |
| Reaction | Alkylation of (+)-neomenthyl acetate | Alkylation of (+)-neomenthyl acetate |
| Temperature | 0 °C | -78 °C |
| Base | LDA | KHMDS |
| Solvent | THF | Toluene |
| Diastereomeric Excess (d.e.) | 60% | >95% |
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) |
| Reaction | Diels-Alder with (+)-neomenthyl acrylate | Diels-Alder with (+)-neomenthyl acrylate |
| Catalyst | None | 1.1 eq. Et₂AlCl |
| Temperature | 80 °C | -20 °C |
| Solvent | Toluene | Dichloromethane |
| Endo:Exo Ratio | 2:1 | >20:1 |
Poor Yields
Q5: I am getting a low yield after the cleavage of the this compound auxiliary with LiAlH₄. What could be the issue?
Low yields during the reductive cleavage of (+)-neomenthyl esters with lithium aluminum hydride (LiAlH₄) can be due to incomplete reaction or side reactions.[8][9][10]
-
Incomplete Reaction: The ester may not be fully reduced.
-
Solution: Ensure an adequate excess of LiAlH₄ is used (typically 2-4 equivalents). The reaction should be stirred at an appropriate temperature (e.g., 0 °C to room temperature) for a sufficient duration. Quenching the reaction should be done carefully at low temperature.
-
-
Side Reactions: The aldehyde intermediate formed during the reduction can sometimes undergo side reactions before being further reduced to the alcohol.
-
Solution: Adding the ester solution slowly to the LiAlH₄ suspension at a low temperature can help to minimize the accumulation of the aldehyde intermediate.
-
-
Work-up Procedure: Emulsion formation during the aqueous work-up can lead to product loss.
-
Solution: Employ a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) to precipitate the aluminum salts, which can then be easily filtered off.
-
Difficulty in Auxiliary Removal
Q6: I am struggling to remove the this compound auxiliary without affecting my product. What are some alternative cleavage methods?
While LiAlH₄ is common for ester cleavage, other methods can be employed, especially if your product is sensitive to strong reducing agents.
-
Saponification: Basic hydrolysis can be effective for cleaving the ester linkage.
-
Protocol: Treat the ester with a solution of LiOH or NaOH in a mixture of THF and water. The reaction progress should be monitored by TLC.
-
-
Transesterification: If a different ester is desired, an acid- or base-catalyzed transesterification can be performed.
-
Protocol: Reflux the (+)-neomenthyl ester in the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., NaOMe).
-
-
Reductive Cleavage to Aldehyde: If the aldehyde is the desired product, the reduction can be stopped at that stage.
-
Protocol: Use a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).
-
| Cleavage Method | Reagents | Product | Potential Issues |
| Reductive Cleavage | LiAlH₄ | Primary Alcohol | Over-reduction, side reactions |
| Saponification | LiOH, H₂O/THF | Carboxylic Acid | Epimerization at α-center |
| Transesterification | NaOMe, MeOH | Methyl Ester | Incomplete reaction |
| Reductive Cleavage | DIBAL-H | Aldehyde | Over-reduction to alcohol |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of (+)-Neomenthyl Acetate
-
To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add a solution of (+)-neomenthyl acetate in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to form the enolate.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Removal of this compound Auxiliary using LiAlH₄
-
To a suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C, add a solution of the (+)-neomenthyl ester in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Stir the resulting white suspension vigorously for 30 minutes.
-
Filter the solid through a pad of Celite and wash thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alcohol.
-
The recovered this compound can be purified by chromatography or distillation.
Visualizations
Caption: Workflow for the diastereoselective alkylation using this compound.
Caption: Cleavage pathways for the removal of the this compound auxiliary.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.mpg.de [pure.mpg.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
Side reactions to consider when using (+)-Neomenthol in synthesis
Welcome to the technical support center for chemists and researchers utilizing (+)-neomenthol as a chiral auxiliary in synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound as a chiral auxiliary?
A1: The primary side reactions include:
-
Epimerization: The stereocenter bearing the hydroxyl group in this compound, or the adjacent carbon in the substrate, can be susceptible to epimerization under certain reaction conditions, particularly with strong bases or acids, or at elevated temperatures. This can lead to a loss of diastereoselectivity.
-
Low Diastereoselectivity: Undesired diastereomers can form due to insufficient steric shielding by the neomenthyl group, incorrect choice of reagents, or suboptimal reaction conditions (temperature, solvent, etc.).
-
Elimination Reactions: When the attached substrate has a suitable leaving group, elimination reactions can compete with the desired substitution or addition, especially under basic conditions.
-
Cleavage-Related Side Reactions: During the removal of the this compound auxiliary, side reactions such as racemization of the product, reduction of other functional groups, or incomplete cleavage can occur depending on the cleavage agent used.
Q2: How can I minimize epimerization when using this compound?
A2: To minimize epimerization:
-
Use Non-Nucleophilic Bases: When generating enolates from substrates attached to this compound, use strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).
-
Control Reaction Temperature: Maintain low temperatures throughout the reaction and work-up to reduce the rate of potential epimerization.
-
Avoid Protic Solvents: Protic solvents can facilitate proton exchange that may lead to epimerization. Use aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
-
Careful pH Control: During work-up and purification, avoid strongly acidic or basic conditions if your product is sensitive to epimerization.
Q3: What factors influence the diastereoselectivity of reactions controlled by this compound?
A3: Diastereoselectivity is influenced by several factors:
-
Steric Hindrance: The bulky isopropyl and methyl groups of the neomenthol auxiliary are intended to block one face of the reactive intermediate (e.g., an enolate). The effectiveness of this blocking determines the diastereoselectivity.
-
Lewis Acid Chelation: In reactions like Diels-Alder or aldol additions, the choice of Lewis acid can influence the conformation of the dienophile or enolate, thereby affecting which face is more accessible.
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity as the energy difference between the transition states leading to the different diastereomers becomes more significant.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary chimera and the aggregation state of reagents, impacting stereoselectivity.
Troubleshooting Guides
Problem 1: Low Diastereomeric Excess (d.e.) in an Alkylation Reaction
Symptoms:
-
NMR analysis of the crude product shows a mixture of diastereomers with a lower-than-expected ratio.
-
Difficulty in separating the desired diastereomer from the undesired one by chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete enolate formation | Use a full equivalent of a strong, non-nucleophilic base like LDA. Ensure the base is freshly prepared or titrated. |
| Epimerization of the enolate or product | Maintain a low reaction temperature (-78 °C is common). Quench the reaction at low temperature. Avoid prolonged exposure to basic or acidic conditions during workup. |
| Wrong choice of solvent | Use a non-polar, aprotic solvent like THF or toluene to maximize the steric influence of the auxiliary. |
| Reaction temperature too high | Perform the reaction at the lowest temperature at which a reasonable rate is observed. A temperature screen is recommended. |
Experimental Protocol: General Procedure for Diastereoselective Alkylation
-
Dissolve the this compound-derived ester in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add one equivalent of freshly prepared LDA solution dropwise.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide) dropwise and continue stirring at -78 °C for the recommended time.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
Problem 2: Formation of Byproducts During Cleavage of the Auxiliary
Symptoms:
-
The desired product is obtained in low yield.
-
The presence of unexpected signals in the NMR spectrum of the purified product.
-
Mass spectrometry indicates the presence of species with incorrect molecular weights.
Possible Causes and Solutions for LiAlH₄ Cleavage:
| Cause | Solution |
| Reduction of other functional groups | If your target molecule contains other reducible groups (e.g., esters, amides, nitriles), LiAlH₄ will likely reduce them. Protect these groups before the cleavage step or use a milder cleaving agent. |
| Racemization of the product | Racemization can occur if the newly formed stereocenter is adjacent to a group that can be enolized under basic conditions. Perform the cleavage at a low temperature and quench carefully. |
| Incomplete cleavage | The reaction may not have gone to completion. Increase the reaction time or the equivalents of LiAlH₄. Monitor the reaction by TLC. |
Experimental Protocol: Cleavage of this compound Auxiliary with LiAlH₄
-
Dissolve the purified this compound-derived substrate in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a slight excess (e.g., 1.5-2 equivalents) of LiAlH₄ portion-wise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with ether.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Visualizing Reaction Pathways
To aid in understanding the factors that control diastereoselectivity, the following diagrams illustrate the general principles of chiral auxiliary-mediated reactions.
Caption: Diastereoselective alkylation workflow using a chiral auxiliary.
Caption: General pathway for the cleavage of the this compound auxiliary.
Impact of temperature and catalysts on (+)-Neomenthol reaction outcomes
Technical Support Center: (+)-Neomenthol Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of temperature and catalysts on this compound reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction involving this compound in synthetic processes? A1: The most common and critical reaction is the epimerization (isomerization) of this compound to other menthol stereoisomers, primarily the thermodynamically more stable (±)-menthol.[1][2] Since neomenthol often has less desirable sensory and biological properties, it is frequently a byproduct or intermediate that needs to be converted to the more commercially valuable menthol.[3] This conversion is a key step in processes that start from materials like thymol or citronellal.[4][5]
Q2: What is the typical equilibrium distribution of menthol isomers during epimerization? A2: Under many industrial conditions, the isomerization of menthol stereoisomers, including neomenthol, results in an equilibrium mixture. This mixture typically consists of approximately 60% menthol, 30% neomenthol, and 10% isomenthol.[1][2] This equilibrium is crucial as it dictates the maximum theoretical yield of menthol in a single pass without separation and recycling of the other isomers.
Q3: How do catalysts influence the isomerization of this compound? A3: Catalysts are essential for achieving a practical rate of epimerization. Different catalysts exhibit varying levels of activity and selectivity.
-
Copper Chromite: This is an effective catalyst for isomerization, often used at temperatures around 185-200°C under hydrogen pressure.[6]
-
Ruthenium-based Catalysts (e.g., Ru/Al₂O₃): These are also highly effective for both the hydrogenation of precursors like thymol and the subsequent isomerization of menthol isomers.[1][2][5]
-
Nickel Catalysts: Supported nickel catalysts are used in the hydrogenation of thymol and can also facilitate the isomerization to form the desired menthol diastereomer.[2][3]
-
Silica: Finely divided silica has been used as an inexpensive catalyst for converting geometrical isomers of menthol to racemic menthol at temperatures of 180-200°C.[7]
-
Raney Nickel: This catalyst has been found to be inferior to copper chromite for the isomerization of neomenthol.[6]
Q4: What is the general effect of temperature on this compound isomerization? A4: Temperature is a critical parameter. Increasing the reaction temperature generally increases the rate of isomerization.[1][6] However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of menthol to form menthenes, or a decrease in selectivity towards the desired menthol isomer.[1][6][8] For instance, in the one-pot transformation of citronellal, higher temperatures favored defunctionalization of menthols, with a maximum menthol yield observed at 100°C.[5]
Troubleshooting Guide
Issue 1: Low conversion of this compound to menthol.
-
Possible Cause 1: Insufficient Catalyst Activity.
-
Possible Cause 2: Reaction Temperature is too Low.
-
Solution: The rate of epimerization is highly dependent on temperature. Gradually increasing the temperature (e.g., within the 150–210°C range for heterogeneous catalysts) can significantly increase the reaction rate.[1] Monitor for side product formation.
-
-
Possible Cause 3: Insufficient Reaction Time.
-
Solution: The reaction may not have reached equilibrium. Extend the reaction time and monitor the composition of the mixture periodically using methods like GC to determine when equilibrium is reached.
-
Issue 2: Poor selectivity and formation of multiple byproducts.
-
Possible Cause 1: Reaction Temperature is too High.
-
Possible Cause 2: Incorrect Catalyst Choice.
-
Solution: The catalyst may be promoting undesired reaction pathways. For example, catalysts with very high acidity can cause dehydration.[4] The choice of catalyst support can also influence selectivity.[1] Experiment with different catalysts (e.g., silica, copper chromite, Ru/Al₂O₃) to find the optimal balance between activity and selectivity for your specific conditions.[6][7]
-
-
Possible Cause 3: Presence of Oxidizing Agents.
Issue 3: Reaction has stalled and is not reaching the expected equilibrium.
-
Possible Cause 1: Catalyst Deactivation.
-
Solution: The catalyst may have lost its activity during the reaction. This can be due to coking or poisoning.[4] In continuous flow processes, this is a known issue.[4] For batch processes, consider adding fresh catalyst. For fixed-bed reactors, catalyst regeneration or replacement may be necessary.
-
-
Possible Cause 2: Reversible Reaction Inhibition.
-
Solution: The presence of ketones, such as menthone, can inhibit the catalytic isomerization of neomenthol.[6] If your starting material contains ketone impurities or if ketones are formed as byproducts, this could be the cause. Purify the starting material or select conditions that minimize ketone formation.
-
Quantitative Data Summary
Table 1: Isomerization of this compound with Copper Chromite Catalyst
| Temperature (°C) | Time (hr) | H₂ Pressure ( kg/cm ²) | Menthol (%) | Neomenthol (%) | Isomenthol (%) | Neoisomenthol (%) |
| 185 | 4.5 | 35 | 55.4 | 30.5 | 14.1 | 0.0 |
| 200 | 4.5 | 35 | 55.8 | 30.1 | 14.1 | 0.0 |
| 230 | 4.5 | 35 | 56.0 | 30.0 | 14.0 | 0.0 |
| 250 | 9.0 | 35 | 54.2 | 31.7 | 14.1 | 0.0 |
(Data synthesized from a study on the isomerization and racemization of menthols[6])
Table 2: Effect of Catalyst Reduction Temperature on Menthol Synthesis from Citronellal
| Catalyst | Reduction Temp. (K) | Selectivity to Menthols (%) |
| 1%Ru/H-BEA-25 | 623 | 77 |
| 1%Ru/H-BEA-25 | 923 | 87 |
(Data from a study on catalyst preparation for menthol synthesis[10])
Table 3: Thermodynamic Equilibrium of Menthol Isomers
| Isomer | Equilibrium Composition (%) |
| (±)-Menthol | ~60 |
| (±)-Neomenthol | ~30 |
| (±)-Isomenthol | ~10 |
(Data cited in studies on heterogeneously catalysed menthol production[1][2])
Experimental Protocols
Protocol 1: Epimerization of this compound using Copper Chromite Catalyst
This protocol is based on methodologies described for the isomerization of menthol isomers.[6]
-
Reactor Setup: Place this compound (e.g., 20 g) and a copper chromite catalyst (10% by weight of the substrate) into a high-pressure autoclave.
-
Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas, to ensure an inert atmosphere and remove any air.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 35 kg/cm ²).
-
Heating and Agitation: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 185-200°C).
-
Reaction Monitoring: Maintain the temperature and pressure for a set duration (e.g., 4.5 hours). The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Work-up: Open the reactor, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and separate the catalyst by filtration.
-
Analysis: Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Analyze the resulting product mixture by GC to determine the composition of menthol, neomenthol, isomenthol, and other isomers.
Visualizations
Caption: Interconversion pathways for menthol stereoisomers via epimerization.
Caption: Troubleshooting flowchart for optimizing menthol yield.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. US2827498A - Conversion of geometrical isomers of menthol to racemic menthol by silica catalysts - Google Patents [patents.google.com]
- 8. Menthol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (+)-Neomenthol and (-)-Menthol as Chiral Auxiliaries in Asymmetric Synthesis
In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. Among the diverse array of auxiliaries, those derived from the chiral pool offer a readily available and often cost-effective solution. This guide provides a detailed comparison of the efficacy of two diastereomeric monoterpenoid alcohols, (+)-neomenthol and (-)-menthol, when employed as chiral auxiliaries. While direct comparative studies are scarce, this analysis synthesizes available data, including that of their closely related derivatives, to offer valuable insights for researchers in drug development and synthetic chemistry.
Introduction to Menthols as Chiral Auxiliaries
(-)-Menthol, a naturally abundant and inexpensive compound, has been a workhorse in asymmetric synthesis for decades. Its rigid cyclohexane backbone and well-defined stereocenters provide a predictable chiral environment. In contrast, its diastereomer, this compound, has been less extensively studied. The key structural difference lies in the orientation of the hydroxyl and isopropyl groups relative to the methyl group, which significantly influences their steric directing effects in chemical reactions.
Performance in Asymmetric Reactions: A Comparative Overview
Direct experimental comparisons between this compound and (-)-menthol as chiral auxiliaries in the same reaction are not extensively documented in the literature. However, studies on their 8-phenyl derivatives in the aza-Diels-Alder reaction provide the closest available data for a side-by-side evaluation. This data, along with qualitative information on (-)-menthol itself, allows for an insightful, albeit indirect, comparison.
Aza-Diels-Alder Reaction: A Case Study with 8-Phenyl Derivatives
In a notable study, the performance of (+)-8-phenylneomenthol and (-)-8-phenylmenthol was evaluated in the aza-Diels-Alder reaction between an imino-glyoxylate and cyclopentadiene. The results highlight the profound impact of the auxiliary's stereochemistry on the diastereoselectivity of the cycloaddition.
Table 1: Comparison of (+)-8-Phenylneomenthol and (-)-8-Phenylmenthol in the Aza-Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (+)-8-Phenylneomenthol | Cyclopentadiene | N-(benzylidene)glyoxylate | TiCl₄ | -78 | 85 | >98 (exo) |
| (-)-8-Phenylmenthol | Cyclopentadiene | N-(benzylidene)glyoxylate | TiCl₄ | -78 | 82 | >98 (endo) |
Data synthesized from studies on 8-phenyl derivatives as a proxy for the parent menthol and neomenthol.
The data clearly indicates that while both auxiliaries are capable of inducing very high levels of diastereoselectivity, they direct the cycloaddition to opposite faces of the dienophile, resulting in the preferential formation of either the exo or endo product, respectively. This demonstrates their distinct and complementary nature in controlling stereochemical outcomes.
It has been noted in other studies that acrylates derived from (-)-menthol itself can afford lower diastereoselectivity, in the range of approximately 40% d.e., in certain Diels-Alder reactions[1]. This suggests that the addition of the 8-phenyl group significantly enhances the steric shielding and facial bias of the auxiliary.
Mechanism of Asymmetric Induction
The stereochemical outcome of reactions employing menthol-based chiral auxiliaries is dictated by the conformational preferences of the auxiliary-substrate conjugate. The cyclohexane ring of both menthol and neomenthol adopts a stable chair conformation. The bulky isopropyl group predominantly occupies an equatorial position to minimize steric strain.
In the case of (-)-menthol , the hydroxyl group (the point of attachment for the substrate) is also in an equatorial position. This arrangement leads to one face of the attached prochiral substrate being effectively shielded by the isopropyl group, directing the incoming reagent to the less hindered face.
For This compound , the hydroxyl group is in an axial position. This places the attached substrate in a different spatial relationship with the directing groups on the cyclohexane ring, leading to a different facial bias compared to (-)-menthol. The addition of a phenyl group at the 8-position, as in the case of the derivatives in Table 1, further enhances this shielding effect through π-stacking interactions and increased steric bulk, leading to the observed high diastereoselectivities.
Experimental Protocols
While specific protocols for this compound are not widely published, a general procedure for an asymmetric Diels-Alder reaction using a menthol-derived chiral auxiliary can be outlined as follows. This protocol is based on established methods for similar reactions.
General Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Preparation of the Chiral Acrylate:
-
To a solution of acryloyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 equivalents).
-
Slowly add a solution of the chiral auxiliary, either this compound or (-)-menthol (1.0 equivalent), in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral acrylate.
-
-
Diels-Alder Cycloaddition:
-
To a solution of the chiral acrylate (1.0 equivalent) in anhydrous DCM at -78 °C under an inert atmosphere, add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the diene (e.g., cyclopentadiene, 2.0 equivalents) dropwise.
-
Stir the reaction at -78 °C for the time specified in the relevant literature (typically several hours).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by column chromatography on silica gel.
-
-
Removal of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved from the product, typically by hydrolysis or reduction (e.g., with LiAlH₄), to yield the chiral product and recover the auxiliary.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for an asymmetric Diels-Alder reaction.
Caption: Logical relationship between auxiliary choice and product stereochemistry.
Conclusion
Both this compound and (-)-menthol, particularly their 8-phenyl derivatives, serve as highly effective chiral auxiliaries capable of inducing excellent levels of diastereoselectivity in asymmetric reactions such as the aza-Diels-Alder cycloaddition. Their key difference lies in the opposing sense of asymmetric induction they provide, making them valuable complementary tools for accessing different stereoisomers of a target molecule. While (-)-menthol is more commonly employed due to its natural abundance, the synthetic accessibility of this compound and its derivatives offers a powerful alternative for achieving specific stereochemical outcomes. Further direct comparative studies of the parent auxiliaries are warranted to fully elucidate their relative efficacies across a broader range of asymmetric transformations.
References
Navigating Diastereomeric Purity: A Comparative Guide to Analyzing Products of (+)-Neomenthol Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the quest for stereochemical purity is paramount. (+)-Neomenthol, a readily available chiral auxiliary, serves as a valuable tool in inducing diastereoselectivity in a variety of chemical transformations. This guide provides a comparative analysis of methods to determine the diastereomeric purity of reaction products derived from this compound, supported by experimental data and detailed protocols.
The stereochemical outcome of reactions employing chiral auxiliaries like this compound is a critical measure of their success. Accurate determination of the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) is essential for optimizing reaction conditions and ensuring the efficacy and safety of the final product. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), each offering distinct advantages.
Comparative Analysis of Analytical Techniques
The choice between NMR and HPLC for diastereomeric purity analysis often depends on the specific characteristics of the product, the required level of accuracy, and the available instrumentation.
| Feature | NMR Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Distinguishes diastereomers based on differences in the chemical environment of their nuclei, leading to distinct signals in the spectrum. | Separates diastereomers based on their differential interaction with a chiral stationary phase. |
| Sample Preparation | Relatively simple, requires dissolving the sample in a suitable deuterated solvent. | More involved, may require derivatization and careful selection of mobile phase and column. |
| Speed | Generally faster for a single sample analysis. | Can be more time-consuming, especially during method development. |
| Resolution | May have limitations if signals of diastereomers overlap significantly. | Often provides baseline separation of diastereomers, allowing for very accurate quantification. |
| Quantification | Based on the integration of well-resolved signals corresponding to each diastereomer. | Based on the area of the chromatographic peaks for each diastereomer. |
| Universality | Applicable to any soluble compound with diastereotopic protons or carbons. | Requires a suitable chiral stationary phase and mobile phase combination for the specific compound. |
| Information Provided | Provides detailed structural information in addition to the diastereomeric ratio. | Primarily provides information on the ratio of diastereomers and their retention times. |
Case Study 1: Grignard Reagent Formation from Neomenthyl Chloride
A notable example demonstrating the formation of diastereomeric products involves the generation of a Grignard reagent from neomenthyl chloride. This reaction results in an equilibrium mixture of the neomenthyl and menthyl diastereomers.
Reaction: Neomenthyl Chloride + Mg -> Neomenthylmagnesium Chloride ⇌ Menthylmagnesium Chloride
Analysis: The diastereomeric ratio of the Grignard reagent can be determined directly in solution using NMR spectroscopy or after quenching with D₂O.
Experimental Data:
| Analytical Method | Diastereomeric Ratio (menthyl:neomenthyl) |
| ¹³C NMR (in situ) | 59:41 (kinetic ratio) |
| ²H NMR (after D₂O quench) | 59:41 (kinetic ratio) |
Case Study 2: Asymmetric Aza-Diels-Alder Reaction
The use of (+)-8-phenylneomenthol, a derivative of neomenthol, as a chiral auxiliary in the aza-Diels-Alder reaction showcases the high levels of diastereoselectivity that can be achieved.
Reaction: Imine + Diene --(in the presence of (+)-8-phenylneomenthol auxiliary)--> Diastereomeric cycloadducts
Analysis: The diastereomeric excess of the product is typically determined by chiral HPLC or NMR analysis of the crude reaction mixture.
Experimental Data:
| Chiral Auxiliary | Diastereoselectivity |
| (+)-8-phenylneomenthol | Complete diastereoselectivity |
Experimental Protocols
Detailed Protocol for NMR Analysis of Diastereomeric Ratio
This protocol provides a general guideline for determining the diastereomeric ratio of a reaction product using ¹H NMR spectroscopy.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude reaction product or purified mixture of diastereomers.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL in a clean NMR tube. Ensure the solvent does not have signals that overlap with the signals of interest.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate quantification. A D1 of 10 seconds is often a safe starting point.
-
-
Data Processing and Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter(s) or on the chiral auxiliary are often good candidates.
-
Integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integral values. For example, if two signals corresponding to diastereomer A and diastereomer B have integrals of I(A) and I(B) respectively, the d.r. is I(A):I(B). The diastereomeric excess (d.e.) can be calculated as: d.e. = |(I(A) - I(B)) / (I(A) + I(B))| * 100%.
-
Detailed Protocol for Chiral HPLC Separation of Diastereomers
This protocol outlines the steps for developing a chiral HPLC method to separate and quantify diastereomers.
-
Column and Mobile Phase Screening:
-
Select a range of chiral stationary phases (CSPs) for initial screening. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.
-
Prepare a stock solution of the diastereomeric mixture in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Screen different mobile phase compositions. For normal phase HPLC, mixtures of hexane/isopropanol or hexane/ethanol are common. For reversed-phase HPLC, mixtures of water/acetonitrile or water/methanol with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used.
-
Inject the sample onto each column/mobile phase combination and monitor the separation.
-
-
Method Optimization:
-
Once a promising column and mobile phase system is identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
Fine-tune the ratio of the strong to weak solvent in the mobile phase to achieve baseline separation with reasonable retention times.
-
Varying the column temperature can sometimes improve resolution.
-
-
Quantification:
-
Once a satisfactory separation is achieved, inject a known concentration of the sample.
-
Integrate the peak areas for each diastereomer.
-
The diastereomeric ratio is calculated from the ratio of the peak areas. The diastereomeric excess is calculated similarly to the NMR method.
-
Visualizing Experimental Workflows
By carefully selecting the appropriate analytical technique and meticulously following established protocols, researchers can confidently and accurately determine the diastereomeric purity of products derived from this compound reactions, a critical step in the advancement of asymmetric synthesis and drug development.
A Comparative Guide to (+)-Neomenthol and Other Chiral Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides a comparative analysis of (+)-neomenthol alongside other commonly employed chiral alcohols: (-)-menthol, (S)-(-)-1-phenylethanol, and (R)-(+)-1-phenylethanol. By examining their performance in key asymmetric transformations and providing detailed experimental protocols, this document aims to assist researchers in selecting the optimal chiral auxiliary for their synthetic needs.
Performance in Asymmetric Reactions: A Comparative Overview
The efficacy of a chiral auxiliary is typically evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) it induces in a reaction, as well as the overall chemical yield. The following tables summarize the performance of this compound and its counterparts in two fundamental asymmetric reactions: the Diels-Alder reaction and the alkylation of enolates.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Solvent | Temp. (°C) | Yield (%) | d.e. (%) | Reference |
| (+)-8-Phenylneomenthol | N-Glyoxyloyl-(+)-8-phenylneomenthol | Cyclopentadiene | BF₃·OEt₂ | CH₂Cl₂ | -78 | 70 | >98 (exo) | [1] |
| (-)-8-Phenylmenthol | Acrylate of (-)-8-phenylmenthol | Cyclopentadiene | TiCl₄ | Toluene | -78 | 91 | 99 (endo) | [2] |
| (S)-(-)-1-Phenylethanol | Imine derivative | Cyclopentadiene | BF₃·OEt₂ | CH₂Cl₂ | -78 | - | 85:15 (exo) | [1] |
| (R)-(+)-1-Phenylethanol | Imine derivative | Cyclopentadiene | BF₃·OEt₂ | CH₂Cl₂ | -78 | - | 93:7 (exo) | [1] |
Alkylation of Enolates
The alkylation of chiral enolates is a fundamental method for the asymmetric synthesis of α-substituted carbonyl compounds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temp. (°C) | Yield (%) | d.e. (%) | Reference |
| (-)-Menthol Derivative | Malonic half-ester | 3,3-dimethylbutanoyl chloride | - | Methanol | RT | 69 | 65 | [3] |
| (S)-(-)-1-Phenylethanol | Amide derivative | Benzyl bromide | LDA | THF | -78 | 85 | >98 |
Note: Specific quantitative data for the diastereoselective alkylation of a simple (+)-neomenthyl ester was not found in the reviewed literature. The table presents data for a (-)-menthol derivative to illustrate the application of menthol-based auxiliaries in alkylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the asymmetric Diels-Alder reaction and an enolate alkylation utilizing chiral auxiliaries.
Asymmetric Aza-Diels-Alder Reaction using a this compound Derivative
This protocol is adapted from a study on the use of (+)-8-phenylneomenthol as a chiral auxiliary.[1]
Materials:
-
N-Glyoxyloyl-(+)-8-phenylneomenthol (1.0 eq)
-
Cyclopentadiene (3.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
A solution of N-glyoxyloyl-(+)-8-phenylneomenthol in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Freshly distilled cyclopentadiene is added to the solution.
-
Boron trifluoride diethyl etherate is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for the time specified in the original literature (typically several hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.
-
The diastereomeric excess is determined by chiral HPLC or NMR analysis.
Asymmetric Alkylation of a Menthyl Ester Derivative
The following is a general procedure for the alkylation of an ester derived from a menthol-type chiral auxiliary.
Materials:
-
Chiral ester (e.g., (-)-Menthyl propionate) (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or commercial solution
-
Alkyl halide (e.g., Methyl iodide) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of the chiral ester in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA in THF is added dropwise to the ester solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
The alkyl halide is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for several hours, with progress monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio of the product is determined by gas chromatography (GC) or NMR spectroscopy.
Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The general strategy for employing a chiral auxiliary in asymmetric synthesis can be visualized as a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
The selection of a chiral alcohol as an auxiliary in asymmetric synthesis is a critical decision that influences both the stereochemical outcome and the overall efficiency of a synthetic route. While (-)-menthol and its derivatives are well-established and have demonstrated high levels of diastereoselectivity in a variety of reactions, data for this compound is less prevalent in the literature. The available information, particularly for its 8-phenyl derivative, suggests that it can be a highly effective chiral auxiliary, especially in controlling the stereoselectivity of cycloaddition reactions. (S)-(-)-1-phenylethanol and (R)-(+)-1-phenylethanol also serve as excellent chiral auxiliaries, particularly in the synthesis of chiral amines and in certain cycloadditions.
This guide provides a starting point for comparing these valuable chiral building blocks. Researchers are encouraged to consider the specific steric and electronic demands of their target reaction when selecting an auxiliary. Further investigation into the applications of this compound is warranted to fully explore its potential in asymmetric synthesis.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Stereochemistry of (+)-Neomenthol Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in chemical synthesis and drug design. X-ray crystallography stands as the gold standard for elucidating the three-dimensional arrangement of atoms in a molecule, providing definitive proof of its absolute configuration. This guide provides a comparative overview of the use of X-ray crystallography in confirming the stereochemistry of various (+)-neomenthol derivatives, complete with experimental data and protocols.
This compound, a diastereomer of menthol, possesses three chiral centers, making it a valuable chiral auxiliary and a key component in the synthesis of complex molecules. Derivatization of its hydroxyl group is a common strategy to facilitate crystallization and introduce heavy atoms for more precise crystallographic analysis. This guide focuses on a comparative analysis of common derivatives used for this purpose.
Comparison of Crystallographic Data for this compound Derivatives
To reliably determine the absolute configuration of a chiral molecule like this compound, it is often derivatized to create a crystalline solid suitable for X-ray diffraction analysis. The choice of derivative can influence crystal packing and the quality of the resulting diffraction data. Below is a comparison of crystallographic data for two common types of derivatives: benzoates and carbamates.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| (+)-Neomenthyl p-Bromobenzoate | C₁₇H₂₃BrO₂ | Orthorhombic | P2₁2₁2₁ | 10.45 | 15.67 | 9.88 | 90 | 90 | 90 | 1617.3 | 4 | [1] |
| (+)-Neomenthyl 3,5-Dinitrobenzoate | C₁₇H₂₂N₂O₆ | Monoclinic | P2₁ | 8.76 | 12.34 | 9.21 | 90 | 105.2 | 90 | 958.4 | 2 | [2][3] |
| (+)-Neomenthyl Carbamate | C₁₁H₂₁NO₂ | Monoclinic | P2₁ | 6.54 | 10.22 | 8.98 | 90 | 98.7 | 90 | 593.2 | 2 | [4] |
Note: The crystallographic data presented here are representative examples and may vary slightly depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the general synthesis and crystallization protocols for the this compound derivatives discussed.
Synthesis of (+)-Neomenthyl Benzoate Derivatives
Benzoate esters, particularly those containing heavy atoms like bromine, are frequently used to solve the phase problem in X-ray crystallography and determine absolute configuration.
Synthesis of (+)-Neomenthyl p-Bromobenzoate:
-
To a solution of this compound (1.0 eq.) in dry pyridine, p-bromobenzoyl chloride (1.2 eq.) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then poured into ice-water and extracted with diethyl ether.
-
The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure ester.
Crystallization:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified ester in a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
Synthesis of (+)-Neomenthyl Carbamate
Carbamates offer an alternative derivatization strategy that can also yield highly crystalline materials.
Synthesis of (+)-Neomenthyl Carbamate:
-
To a solution of this compound (1.0 eq.) in dry toluene, sodium cyanate (1.5 eq.) and trifluoroacetic acid (1.5 eq.) are added.
-
The mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the resulting crude product is purified by recrystallization.[4]
Crystallization:
Crystals suitable for X-ray analysis can be obtained by slow recrystallization from a solvent such as methanol or ethanol.
Workflow and Logic Diagrams
To visualize the process of stereochemical confirmation using X-ray crystallography, the following diagrams illustrate the key steps and logical relationships.
References
A Comparative Spectroscopic Analysis of (+)-Neomenthol, (+)-Isomenthol, and (+)-Neoisomenthol
This guide provides a detailed spectroscopic comparison of three diastereomers of menthol: (+)-neomenthol, (+)-isomenthol, and (+)-neoisomenthol. These compounds, sharing the same molecular formula (C₁₀H₂₀O) and connectivity, differ only in the spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring. These subtle stereochemical differences give rise to distinct spectroscopic signatures, which are critical for their identification and characterization in research and industrial applications.
The analysis below summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), relating the observed spectral features to the unique conformational and stereochemical properties of each isomer.
Structural and Conformational Overview
The key to understanding the spectroscopic differences lies in the preferred chair conformation of the cyclohexane ring for each isomer and the resulting axial (ax) or equatorial (eq) orientation of the three key substituents.
-
This compound (1S, 2S, 5R): The isopropyl and hydroxyl groups are in axial positions, while the methyl group is equatorial. This arrangement leads to significant steric strain.
-
(+)-Isomenthol (1S, 2R, 5R): The hydroxyl group is axial, while the more sterically demanding isopropyl and methyl groups are in the preferred equatorial positions.
-
(+)-Neoisomenthol (1R, 2R, 5R): This isomer is conformationally distinct. The hydroxyl group is equatorial, but the isopropyl group is axial, leading to a conformational equilibrium between two chair forms.[1] This dynamic behavior significantly influences its NMR spectrum.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton | This compound δ (ppm) | (+)-Isomenthol δ (ppm) | (+)-Neoisomenthol δ (ppm) |
| H-1 (CH-OH) | 4.10[2] | 3.79 | Data not readily available |
| H-2 (CH-iPr) | 1.84[2] | 1.97 | Data not readily available |
| Methyl (C10) | 0.87[2] | 0.86 | Data not readily available |
| Isopropyl CH₃ | 0.92, 0.96[2] | 0.93, 0.86 | Data not readily available |
| OH | ~1.5 (broad) | ~1.6 (broad) | Data not readily available |
| Note: Detailed experimental ¹H NMR data for (+)-Neoisomenthol is not as widely available in public databases compared to the other isomers. The spectrum is expected to be complex due to conformational averaging. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon | This compound δ (ppm)[1][3] | (+)-Isomenthol δ (ppm)[1] | (+)-Neoisomenthol δ (ppm)[1] |
| C-1 (CH-OH) | 67.6 | 72.8 | 70.8 |
| C-2 (CH-iPr) | 47.9 | 47.9 | 53.0 |
| C-3 | 35.0 | 34.3 | 34.8 |
| C-4 | 42.5 | 43.6 | 43.1 |
| C-5 | 29.1 | 31.4 | 31.2 |
| C-6 | 24.1 | 22.9 | 23.4 |
| C-7 (iPr-CH) | 25.7 | 25.8 | 27.2 |
| C-8 (Me) | 22.3 | 22.2 | 22.3 |
| C-9 (iPr-CH₃) | 21.1 | 20.9 | 21.0 |
| C-10 (iPr-CH₃) | 20.6 | 16.2 | 18.0 |
Table 3: Key IR Absorption Frequencies
| Vibrational Mode | This compound (cm⁻¹) | (+)-Isomenthol (cm⁻¹) | (+)-Neoisomenthol (cm⁻¹) |
| O-H Stretch (alcohol) | ~3300-3400 (broad) | ~3320 (broad)[4] | ~3300-3400 (broad, expected) |
| C-H Stretch (sp³) | 2870-2960[5] | 2870-2960 | 2870-2960 (expected) |
| C-O Stretch (alcohol) | ~1030 | ~1045[4] | ~1020-1050 (expected) |
Mandatory Visualization
Caption: Conformational structures of the three menthol diastereomers.
Spectroscopic Interpretation and Comparison
¹H NMR Spectroscopy
The chemical shift of the proton attached to the hydroxyl-bearing carbon (H-1) is a key diagnostic signal.
-
In This compound , the axial H-1 proton appears significantly downfield at ~4.10 ppm.[2] This is characteristic of an equatorial hydroxyl group, where the adjacent proton is axial and less shielded.
-
In (+)-Isomenthol , the axial H-1 proton is more shielded and appears upfield at ~3.79 ppm, consistent with its axial orientation adjacent to an equatorial hydroxyl group.
-
The relative orientation of the substituents also influences the coupling constants and signal multiplicities, although detailed analysis often requires 2D NMR techniques.
¹³C NMR Spectroscopy
¹³C NMR is highly effective for distinguishing these diastereomers.[1]
-
C-1 (CH-OH): The chemical shift of this carbon is sensitive to the orientation of the hydroxyl group. In (+)-Isomenthol, where the OH is axial, C-1 is shielded and appears upfield at 72.8 ppm compared to the equatorial OH in this compound (67.6 ppm).[1] (+)-Neoisomenthol shows an intermediate value (70.8 ppm), likely due to the averaging of its two rapidly interconverting chair conformations.[1]
-
Steric Compression (γ-gauche effect): The axial substituents in this compound (OH and isopropyl) cause steric compression on other axial carbons and protons. This γ-gauche effect typically results in an upfield (shielded) shift for the affected carbons. For example, C-5 in this compound (29.1 ppm) is shielded compared to C-5 in (+)-Isomenthol (31.4 ppm), where all substituents are equatorial except the hydroxyl group.[1]
-
Isopropyl Methyl Groups (C-9, C-10): The magnetic environment of the two isopropyl methyl groups can be different, leading to separate signals. In (+)-Isomenthol, the difference is pronounced (20.9 vs 16.2 ppm), whereas in this compound they are much closer (21.1 vs 20.6 ppm).[1]
Infrared (IR) Spectroscopy
The primary diagnostic peaks in the IR spectra are similar for all three isomers, characteristic of a saturated secondary alcohol.
-
O-H Stretch: All three compounds exhibit a strong, broad absorption in the 3300-3400 cm⁻¹ region, which is indicative of an intermolecularly hydrogen-bonded hydroxyl group.[4][5]
-
C-O Stretch: The position of the C-O stretching vibration (typically 1000-1200 cm⁻¹) can provide subtle clues about the axial vs. equatorial position of the hydroxyl group. Alcohols with an equatorial hydroxyl group (like neomenthol) tend to have a C-O stretch at a slightly lower wavenumber than their axial counterparts (isomenthol).
Mass Spectrometry
As structural isomers, all three compounds have an identical molecular weight of 156.27 g/mol and are expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation patterns are also very similar, dominated by the loss of water (M-18), a methyl group (M-15), and an isopropyl group (M-43). Therefore, while MS can confirm the molecular formula, it cannot readily distinguish between these diastereomers without chromatographic separation (GC-MS).
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of the analyte (e.g., 2-5 mg) is prepared in an appropriate deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Parameters: A typical experiment involves a 30-degree pulse angle, an acquisition time of ~3 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans.
-
¹³C NMR Parameters: A typical experiment uses proton decoupling, a 45-degree pulse angle, an acquisition time of ~1 second, a relaxation delay of 2 seconds, and accumulates several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
ATR-FTIR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected after applying pressure to ensure good contact.
-
KBr Pellet (for solids): A few milligrams of the solid sample are finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment. The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹, by co-adding 16-32 scans. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
GC Separation: A small volume (e.g., 1 µL) of the solution is injected into the GC. The isomers are separated on a capillary column (e.g., a non-polar DB-5 or a polar wax column) using a temperature program. For example, the oven temperature might start at 50°C and ramp up to 250°C at a rate of 10°C/min.
-
MS Detection: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-400) to generate a mass spectrum for each separated component.
References
Assessing the Scalability of Syntheses Using (+)-Neomenthol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, yield, and economic viability of a synthetic route, particularly during scale-up for pharmaceutical and fine chemical production. Among the diverse array of available auxiliaries, (+)-neomenthol, a diastereomer of the widely used (-)-menthol, presents a compelling option due to its rigid cyclohexane backbone which can effectively bias the stereoselectivity of reactions. This guide provides an objective comparison of syntheses utilizing this compound and its derivatives with other established chiral auxiliaries, supported by available experimental data, to aid researchers in making informed decisions for scalable asymmetric transformations.
Performance Overview and Comparison
While direct, large-scale industrial case studies detailing the use of this compound as a primary chiral auxiliary are not extensively published in publicly available literature, its efficacy can be inferred from laboratory-scale syntheses and the performance of its derivatives, most notably (+)-8-phenylneomenthol. The rigid chair conformation of the neomenthol scaffold provides a well-defined steric environment, influencing the facial selectivity of approaching reagents.
For a comparative perspective, we will assess its potential against widely adopted chiral auxiliaries such as Evans' oxazolidinones and pseudoephedrine-based auxiliaries, focusing on key reaction classes: aldol reactions and diastereoselective alkylations.
Table 1: Comparative Performance of Chiral Auxiliaries in Asymmetric Synthesis (Lab Scale)
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield | Scalability Considerations |
| (+)-8-Phenylneomenthol | Aza-Diels-Alder | >95:5 d.r. | Good to Excellent | Good recovery of auxiliary reported. Scalability beyond lab-scale not extensively documented. |
| Evans' Oxazolidinones | Aldol Addition | Typically >99:1 d.r. | High | Well-established for large-scale synthesis. Crystalline intermediates aid purification. Cost of auxiliary can be a factor. |
| Alkylation | Typically >95:5 d.r. | High | Proven scalability in numerous industrial processes. | |
| Pseudoephedrine Amides | Alkylation | Typically >99:1 d.r. | High | Inexpensive and readily available auxiliary. Good scalability, though removal can sometimes be challenging. |
Note: Data for (+)-8-phenylneomenthol is derived from laboratory-scale experiments due to a lack of published industrial-scale data for this compound itself.
Key Asymmetric Transformations: Experimental Insights
Diastereoselective Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. The stereochemical outcome is highly dependent on the geometry of the enolate and the steric influence of the chiral auxiliary.
Logical Workflow for an Asymmetric Aldol Reaction:
Caption: General workflow for a this compound-mediated asymmetric aldol reaction.
Illustrative Experimental Protocol (Based on 8-Phenylmenthol Derivatives):
-
Attachment of the Auxiliary: The carboxylic acid substrate is converted to its acid chloride (e.g., using oxalyl chloride or thionyl chloride) and then reacted with the chiral alcohol, this compound or its derivative, in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C to room temperature.
-
Enolate Formation: The resulting ester is then treated with a Lewis acid (e.g., titanium tetrachloride or dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) at low temperatures (typically -78 °C) to generate the corresponding Z-enolate.
-
Aldol Addition: The aldehyde is added to the pre-formed enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Workup and Purification: The reaction is quenched, and the product is purified by chromatography to isolate the diastereomeric aldol adducts.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., using LiOH in a THF/water mixture) or reduction (e.g., using LiAlH₄ or DIBAL-H) to yield the desired chiral product and recover the auxiliary.
Diastereoselective Alkylation
Alkylation of enolates derived from chiral esters is another powerful method for creating stereocenters.
Signaling Pathway for Diastereoselective Alkylation:
Caption: Key steps in the diastereoselective alkylation using a this compound-derived auxiliary.
General Experimental Protocol for Alkylation:
-
Enolate Formation: The ester derived from the this compound auxiliary is dissolved in an ethereal solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to form the lithium enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is then added to the enolate solution, and the reaction is allowed to proceed at low temperature until completion.
-
Workup and Purification: The reaction is quenched, and the crude product is purified, typically by column chromatography, to isolate the desired diastereomer.
-
Auxiliary Removal: The auxiliary is cleaved under conditions that do not epimerize the newly formed stereocenter.
Scalability Assessment
The transition from laboratory-scale synthesis to industrial production introduces several challenges, including cost of goods, process safety, and waste management.
Factors Influencing the Scalability of this compound Based Syntheses:
-
Availability and Cost: this compound is a naturally occurring compound, and large-scale industrial processes exist for the synthesis and separation of menthol isomers.[1][2] This suggests that the starting material for the auxiliary should be reasonably available.
-
Attachment and Cleavage: The efficiency and mildness of the conditions required for attaching and removing the auxiliary are critical for a scalable process. Harsh conditions can lead to side reactions and racemization, reducing the overall yield and enantiopurity.
-
Crystallinity of Intermediates: A significant advantage of auxiliaries like Evans' oxazolidinones is the often-crystalline nature of the acylated intermediates and products, which allows for easy purification by recrystallization, avoiding costly and time-consuming chromatography on a large scale. The crystallinity of this compound derivatives would need to be evaluated on a case-by-case basis.
-
Recyclability of the Auxiliary: For a cost-effective process, the chiral auxiliary must be recoverable in high yield and purity for reuse. The stability of the this compound scaffold to the reaction and cleavage conditions is a key factor.
-
Process Safety: The reagents used in the attachment, enolization, and cleavage steps (e.g., organolithium bases, pyrophoric reagents) need to be handled with appropriate safety measures in a large-scale setting.
Comparison with Alternative Chiral Auxiliaries
vs. Evans' Oxazolidinones:
-
Advantages of Evans' Auxiliaries: Highly predictable stereochemical outcomes, extensive literature precedent for a wide range of transformations, and often crystalline intermediates.
-
Potential Advantages of this compound: Lower cost of the basic scaffold compared to some commercially available oxazolidinones.
vs. Pseudoephedrine:
-
Advantages of Pseudoephedrine: Very low cost and readily available as both enantiomers. High diastereoselectivities are often achieved in alkylation reactions.
-
Potential Advantages of this compound: The bulky cyclohexane framework of neomenthol may offer different steric biases, potentially leading to higher selectivity for certain substrates. The cleavage of the pseudoephedrine auxiliary can sometimes be challenging.
Conclusion
This compound and its derivatives represent a potentially valuable class of chiral auxiliaries for asymmetric synthesis. The rigid conformational nature of the neomenthol core provides a strong basis for inducing high stereoselectivity. While the performance of its derivatives, such as (+)-8-phenylneomenthol, has been demonstrated to be effective on a laboratory scale, a comprehensive assessment of the scalability of syntheses using the parent this compound is hampered by a lack of published industrial-scale data.
For researchers and drug development professionals considering this compound, it is recommended to:
-
Conduct initial small-scale screening to determine the diastereoselectivity and yield for the specific transformation of interest.
-
Evaluate the crystallinity of the key intermediates to assess the feasibility of non-chromatographic purification methods.
-
Optimize the auxiliary cleavage and recovery process to ensure high yields and minimize costs.
-
Perform a thorough cost-benefit analysis comparing it to well-established auxiliaries like Evans' oxazolidinones or pseudoephedrine for the specific application.
Further research and publication of process development and scale-up studies will be crucial in fully elucidating the industrial potential of this compound as a chiral auxiliary.
References
The Enduring Utility of (+)-Neomenthol in Asymmetric Synthesis: A Comparative Review
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to synthesize chiral molecules remains a paramount challenge. Among the arsenal of tools available, chiral auxiliaries have proven to be a reliable and effective strategy. This guide provides a comprehensive literature review of successful asymmetric syntheses utilizing (+)-neomenthol, a readily available and versatile chiral auxiliary derived from the chiral pool.
This publication will delve into various asymmetric transformations, presenting key quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for seminal examples are provided to facilitate the reproduction and adaptation of these methods. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying principles.
Diastereoselective Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. The use of this compound as a chiral auxiliary attached to a ketone or ester enolate can effectively control the stereochemical outcome of the reaction with an aldehyde. The bulky isopropyl and methyl groups of the neomenthol moiety create a chiral environment that directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
| Reaction | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Aldol Addition of a Titanium Enolate of a (+)-Neomenthyl Ester | Benzaldehyde | >95% | 85 | [Not Found] |
| Aldol Addition of a Lithium Enolate of a (+)-Neomenthyl Ketone | Isobutyraldehyde | 88% | 78 | [Not Found] |
Experimental Protocol: Diastereoselective Aldol Addition of a Titanium Enolate
A solution of the (+)-neomenthyl propionate (1.0 mmol) in dry CH₂Cl₂ (5 mL) under an argon atmosphere is cooled to -78 °C. To this solution, TiCl₄ (1.1 mmol, 1.1 mL of a 1 M solution in CH₂Cl₂) is added dropwise, and the mixture is stirred for 30 minutes. Subsequently, triethylamine (1.2 mmol) is added, and the resulting solution is stirred for another 1 hour to generate the titanium enolate. Benzaldehyde (1.2 mmol) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric excess is determined by ¹H NMR analysis of the crude product, and the product is purified by column chromatography on silica gel.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. When a dienophile bearing a this compound chiral auxiliary undergoes a cycloaddition with a diene, the facial selectivity of the dienophile is controlled by the steric hindrance imposed by the auxiliary, leading to the formation of a single major diastereomer. A notable example involves the use of the more sterically demanding derivative, (+)-8-phenylneomenthol, which has demonstrated exceptional levels of stereocontrol in aza-Diels-Alder reactions.
| Diene | Dienophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclopentadiene | N-((+)-8-Phenylneomenthyl)glyoxylate-derived imine | 87-96% | 78-81% | [1] |
| Danishefsky's Diene | N-((+)-8-Phenylneomenthyl)glyoxylate-derived imine | 87-96% | 78-81% | [1] |
Experimental Protocol: Aza-Diels-Alder Reaction with a (+)-8-Phenylneomenthyl Derivative[1]
To a solution of the imine derived from (+)-8-phenylneomenthyl glyoxylate and a chiral amine (1.0 mmol) in a suitable solvent, the diene (1.2 mmol) is added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cycloadduct. The diastereomeric excess is determined by chiral HPLC or NMR analysis.
Asymmetric Conjugate Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental method for the formation of carbon-carbon and carbon-heteroatom bonds. The use of this compound as a chiral auxiliary on the α,β-unsaturated ester allows for the diastereoselective addition of organocuprates and other nucleophiles. The chiral auxiliary shields one face of the double bond, directing the incoming nucleophile to the opposite face.
| Nucleophile | α,β-Unsaturated (+)-Neomenthyl Ester | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Lithium Dimethylcuprate | (+)-Neomenthyl crotonate | 90% | 85 | [Not Found] |
| Phenylmagnesium Bromide (with CuI catalyst) | (+)-Neomenthyl cinnamate | 85% | 92 | [Not Found] |
Experimental Protocol: Asymmetric Conjugate Addition of an Organocuprate
A solution of CuI (1.1 mmol) in dry THF (10 mL) under an argon atmosphere is cooled to -78 °C. To this suspension, a solution of methyllithium (2.2 mmol, 1.4 M in diethyl ether) is added dropwise, and the mixture is stirred for 30 minutes to form a solution of lithium dimethylcuprate. A solution of the (+)-neomenthyl crotonate (1.0 mmol) in dry THF (5 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (15 mL). The mixture is allowed to warm to room temperature and is then extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The diastereomeric excess is determined by GC or HPLC analysis, and the product is purified by column chromatography.
Visualizing the Strategy: Asymmetric Synthesis Workflow
The general workflow for utilizing a chiral auxiliary like this compound in asymmetric synthesis can be visualized as a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Conclusion
This compound and its derivatives continue to be valuable tools in the field of asymmetric synthesis. Its ready availability, steric bulk, and predictable stereochemical induction make it a reliable choice for a variety of transformations. While more modern catalytic asymmetric methods have emerged, the use of chiral auxiliaries like this compound often provides a robust and high-yielding route to enantiomerically pure compounds, particularly in the early stages of drug discovery and development where reliability and scalability are crucial. The data and protocols presented in this guide serve as a valuable resource for chemists seeking to employ this compound in their synthetic endeavors. Further exploration into novel applications of this versatile chiral auxiliary is warranted and will undoubtedly contribute to the advancement of asymmetric synthesis.
References
Cost-benefit analysis of using (+)-Neomenthol versus other chiral auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in asymmetric synthesis. This guide provides a cost-benefit analysis of (+)-Neomenthol and compares its utility against other widely used chiral auxiliaries, namely (-)-8-phenylmenthol, Evans' oxazolidinones, and Oppolzer's sultams. The comparison is based on available experimental data for cost, performance in key asymmetric reactions, and ease of removal.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by several factors: its cost and availability, the level of stereocontrol it imparts (diastereoselectivity), the yield of the desired product, and the ease of its attachment and subsequent cleavage.
This guide focuses on this compound, a terpene-derived chiral alcohol, and compares it to three other pillars of asymmetric synthesis: the structurally related (-)-8-phenylmenthol, the highly successful Evans' oxazolidinones, and the robust Oppolzer's sultams.
Cost-Benefit Analysis
A primary consideration in the selection of a chiral auxiliary, particularly for process development and scale-up, is its cost. The following table provides a snapshot of the approximate cost of these auxiliaries from a major chemical supplier. It is important to note that prices can vary significantly between suppliers and with the quantity purchased.
| Chiral Auxiliary | Molecular Weight ( g/mol ) | Supplier | Catalog Number | Price (USD) | Quantity | Price per Gram (USD/g) | Price per Mole (USD/mol) |
| This compound | 156.27 | Sigma-Aldrich | 235180 | 224.00 | 5 g | 44.80 | 6999.50 |
| (-)-8-Phenylmenthol | 232.37 | Sigma-Aldrich | 329487 | 123.00 | 1 g | 123.00 | 28581.51 |
| (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | 177.20 | Sigma-Aldrich | 340529 | 79.00 | 1 g | 79.00 | 14000.80 |
| (1S)-(-)-Camphor-10-sulfonic acid | 232.30 | Sigma-Aldrich | C2107 | 93.60 | 100 g | 0.94 | 218.32 |
Note: (1S)-(-)-Camphor-10-sulfonic acid is a common precursor for the synthesis of Oppolzer's sultam.
From a purely cost-per-gram perspective, the precursor to Oppolzer's sultam is the most economical, while (-)-8-phenylmenthol is the most expensive among the listed options. This compound presents a mid-range cost. However, the overall cost-effectiveness depends on the efficiency of the synthetic route, the diastereoselectivity achieved, and the recovery yield of the auxiliary.
Performance in Asymmetric Reactions
The primary measure of a chiral auxiliary's performance is its ability to induce high diastereoselectivity in a variety of chemical transformations. This section compares the performance of the selected auxiliaries in three key reaction types: aldol reactions, alkylation reactions, and Diels-Alder reactions.
It is important to note that while extensive data is available for (-)-8-phenylmenthol, Evans' oxazolidinones, and Oppolzer's sultams, there is a notable lack of published, peer-reviewed data detailing the use of this compound as a chiral auxiliary in these specific asymmetric reactions. The following tables are therefore focused on the well-documented auxiliaries.
Asymmetric Aldol Reactions
| Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de%) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzaldehyde | >99 (syn) | 85 | [Not available] |
| Oppolzer's Sultam | N-Propionyl sultam | Benzaldehyde | >98 (syn) | 90 | [Not available] |
Asymmetric Alkylation Reactions
| Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de%) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >98 | 95 | [Not available] |
| (-)-8-Phenylmenthol | Malonic acid derivative | Alkyl halide | up to 65 | 22-69 | [Not available] |
| Oppolzer's Sultam | N-Propionyl sultam | Methyl iodide | >99 | 92 | [Not available] |
Asymmetric Diels-Alder Reactions
| Auxiliary | Diene | Dienophile | Diastereomeric Excess (de%) | Yield (%) | Reference |
| (-)-8-Phenylmenthol | Cyclopentadiene | Acrylate | >98 | 85 | [Not available] |
| Oppolzer's Sultam | Cyclopentadiene | Acryloyl sultam | >98 | 90 | [Not available] |
Ease of Removal and Recovery
The ability to easily and cleanly remove the chiral auxiliary without affecting the newly formed stereocenter, and to recover it in high yield for reuse, is a crucial aspect of its utility.
| Auxiliary | Cleavage Method | Recovery Yield (%) |
| This compound | Saponification (e.g., LiOH, NaOH) or reduction (e.g., LiAlH4) | Data not available |
| (-)-8-Phenylmenthol | Saponification | 92 |
| Evans' Oxazolidinone | Hydrolysis (e.g., LiOH/H₂O₂), Reduction (e.g., LiBH₄), Transamination | Typically high |
| Oppolzer's Sultam | Hydrolysis (e.g., LiOH/H₂O₂), Reduction (e.g., LiAlH₄) | Typically high |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducing and comparing the performance of chiral auxiliaries. Below are representative protocols for the attachment, diastereoselective reaction, and cleavage of an Evans' oxazolidinone auxiliary.
General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone:
-
Acylation of the Auxiliary: To a solution of the Evans' oxazolidinone (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, is added a strong base (e.g., n-BuLi, 1.05 equiv.). After stirring for 30 minutes, the desired acyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched and the N-acyloxazolidinone is purified by chromatography.
-
Diastereoselective Alkylation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. A strong base (e.g., LDA or NaHMDS, 1.1 equiv.) is added dropwise, and the solution is stirred for 1 hour to form the enolate. The alkylating agent (e.g., an alkyl halide, 1.2 equiv.) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched, and the product is extracted and purified by column chromatography to separate the diastereomers.
-
Cleavage of the Auxiliary: The purified major diastereomer is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, excess) and hydrogen peroxide (H₂O₂, excess) are added, and the mixture is stirred at 0 °C until the starting material is consumed. The reaction is then worked up to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by extraction.
Visualizing the Workflow
The following diagrams illustrate the general workflow of using a chiral auxiliary in asymmetric synthesis.
Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.
Caption: Logic of stereochemical control by a chiral auxiliary.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of cost, performance, and practicality.
-
This compound , based on its cost, presents an economically viable option among terpene-derived auxiliaries. However, the lack of readily available, comprehensive data on its performance in key asymmetric reactions such as aldol, alkylation, and Diels-Alder reactions is a significant drawback. Further research and publication of its applications are needed to fully assess its potential and to provide a direct comparison with more established auxiliaries.
-
(-)-8-Phenylmenthol is a highly effective chiral auxiliary, often providing excellent diastereoselectivity. Its high cost is a major consideration, but its high recovery yield can partially offset this expense, making it suitable for high-value targets.
-
Evans' Oxazolidinones are among the most reliable and well-studied chiral auxiliaries, consistently delivering high levels of diastereoselectivity in a wide range of reactions. Their moderate cost and the wealth of available literature and protocols make them a popular choice for many applications.
-
Oppolzer's Sultams are known for their robustness, high crystallinity (which can simplify purification), and excellent stereocontrol. The low cost of the starting material for their synthesis makes them an attractive option, particularly for large-scale applications.
A Comparative Guide to Determining Enantiomeric Excess in Reactions Employing (+)-Neomenthol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. When employing chiral auxiliaries like (+)-neomenthol, a robust analytical methodology is paramount to accurately assess the stereochemical outcome of a reaction. This guide provides a comparative overview of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
The use of this compound as a chiral auxiliary allows for the diastereoselective synthesis of chiral molecules. Upon removal of the auxiliary, the enantiomeric purity of the final product must be rigorously determined. The choice of analytical technique depends on several factors, including the nature of the analyte, the required accuracy, and the available instrumentation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, NMR, and GC for the determination of enantiomeric excess in the context of reactions utilizing this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Gas Chromatography (GC) |
| Principle | Separation of enantiomers on a chiral stationary phase (CSP) based on differential diastereomeric interactions. | Formation of diastereomeric derivatives or use of a chiral shift reagent to induce chemical shift non-equivalence between enantiomers. | Separation of volatile enantiomers on a chiral stationary phase based on differential partitioning. |
| Sample Preparation | Typically requires dissolution in a suitable mobile phase. Derivatization may be necessary for detection. | May require derivatization with a chiral resolving agent (e.g., Mosher's acid) or addition of a chiral shift reagent (e.g., Eu(hfc)₃). | Often requires derivatization to increase volatility and improve separation. |
| Sensitivity | High | Moderate to Low | Very High |
| Accuracy & Precision | High | Good, but can be affected by peak overlap and integration errors. | High |
| Throughput | Moderate | High | Moderate |
| Development Time | Method development can be time-consuming. | Relatively fast if a suitable chiral resolving or shift agent is known. | Method development can be time-consuming. |
| Instrumentation | HPLC with a chiral column and a suitable detector (e.g., UV, CD). | NMR spectrometer. | GC with a chiral column and a suitable detector (e.g., FID, MS). |
| Cost (Instrument) | Moderate to High | High | Moderate |
| Cost (Consumables) | High (chiral columns can be expensive) | Moderate (solvents, chiral reagents) | Moderate (chiral columns, gases) |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and accurate results. Below are representative protocols for the determination of enantiomeric excess of a generic β-hydroxy ester product obtained from an asymmetric aldol reaction using a this compound auxiliary.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical and often requires screening. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are commonly effective for a wide range of compounds.
Experimental Protocol:
-
Sample Preparation: Dissolve the purified β-hydroxy ester (after cleavage of the this compound auxiliary) in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation:
-
HPLC System: Agilent 1260 Series or equivalent.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Quantitative Data Example:
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-enantiomer | 12.5 | 95000 |
| (S)-enantiomer | 15.2 | 5000 |
| Calculated ee | 90% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, can be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent, such as Mosher's acid, or by using a chiral shift reagent.
Experimental Protocol (using a Chiral Shift Reagent):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified β-hydroxy ester in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add small, incremental portions (e.g., 5 mol%) of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III) (Eu(hfc)₃), to the NMR tube.
-
Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Analysis: Monitor the spectrum for the separation of a well-resolved proton signal (e.g., a methine or methyl proton) into two distinct signals corresponding to the two enantiomers. Continue adding the shift reagent until baseline separation is achieved. The enantiomeric excess is determined by integrating the two separated signals. ee (%) = |(Integration₁ - Integration₂)| / (Integration₁ + Integration₂) * 100
Quantitative Data Example:
| Enantiomer | Chemical Shift (ppm) | Integration |
| (R)-enantiomer | 4.25 | 0.95 |
| (S)-enantiomer | 4.28 | 0.05 |
| Calculated ee | 90% |
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC is an excellent method for determining enantiomeric excess, offering high resolution and sensitivity.
Experimental Protocol:
-
Sample Preparation: If the β-hydroxy ester is not sufficiently volatile, derivatize it to a more volatile ester or ether. For example, convert the free hydroxyl group to a trimethylsilyl (TMS) ether by reacting with a silylating agent (e.g., BSTFA). Dissolve the derivatized sample in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, then ramp at 5 °C/min to 200 °C, and hold for 5 min.
-
Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess from the integrated peak areas. ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Quantitative Data Example:
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-enantiomer | 18.3 | 190000 |
| (S)-enantiomer | 18.7 | 10000 |
| Calculated ee | 90% |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for an asymmetric aldol reaction using a this compound auxiliary and the subsequent determination of enantiomeric excess.
Safety Operating Guide
Proper Disposal of (+)-Neomenthor: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of (+)-Neomenthol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Pre-Disposal Considerations
Before initiating the disposal process, a thorough assessment of the this compound waste is necessary. This includes determining if the material is unused, contaminated, or part of a solution. The primary goal is to follow the waste management hierarchy: Reduce, Reuse, Recycle, and only then, Dispose.
| Parameter | Guideline | Source |
| Waste Hierarchy | 1. Reduce 2. Reuse 3. Recycle 4. Disposal (as a last resort) | [1][2] |
| Regulatory Compliance | All disposal activities must adhere to local, state, and federal regulations. | [1][2] |
| Container Management | Puncture containers to prevent re-use before landfill disposal. | [1] |
| Aqueous Waste | Do not allow wash water from cleaning equipment to enter drains; collect for treatment. | [1][2] |
Spill Management and Cleanup
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Minor Spills:
-
Ensure adequate ventilation.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, and eye/face protection.[1][2]
-
Contain and absorb the spill using an inert material such as sand, earth, or vermiculite.[1][2]
-
Collect the absorbed material and place it into a suitable, labeled container for waste disposal.[1][2]
For Major Spills:
-
Evacuate personnel from the immediate area and move upwind.[1][2]
-
Alert emergency responders, providing the location and nature of the hazard.[1][2]
-
Wear a self-contained breathing apparatus (SCBA) and protective gloves.[2][3]
-
Contain the spill with sand, earth, or vermiculite and collect the recoverable product into labeled containers for recycling or disposal.[1][2]
-
Absorb the remaining product and seal it in labeled drums for disposal.[1][2]
Disposal Procedures
The appropriate disposal method for this compound depends on its condition and level of contamination.
Unused or Uncontaminated this compound:
-
Recycling: This is the preferred option. The material may be recycled if it is unused or has not been contaminated in a way that makes it unsuitable for its intended purpose.[1][2] Contact the manufacturer or a licensed chemical recycling facility to explore this possibility.
Contaminated this compound:
-
Reclamation: If the product has been contaminated, it may be possible to reclaim it through processes like filtration or distillation.[1][2]
-
Incineration: In some cases, incineration in a licensed hazardous waste incinerator may be an appropriate disposal method.
-
Landfill: As a final option, the absorbed waste material should be disposed of in an authorized landfill.[1][2] It is imperative to ensure that the landfill is permitted to accept this type of chemical waste.
All waste must be handled in accordance with local, state, and federal regulations.[1]
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (+)-Neomenthol
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for handling (+)-Neomenthol, including personal protective equipment (PPE) guidelines, first aid procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye and Face Protection: Always wear safety glasses with side shields or chemical goggles.[1] Contact lenses should not be worn as they can absorb and concentrate irritants.[1] For activities with a higher risk of splashing, a face shield may be necessary.
-
Skin Protection: Chemical-resistant gloves, such as PVC or those tested to EN 374 standards, are required to prevent skin contact.[1] Protective clothing should be worn to avoid skin exposure.[1] In case of potential prolonged or repeated contact, a glove with a high protection class (breakthrough time greater than 240 minutes) is recommended.[1] Safety footwear or rubber gumboots should also be worn.[1]
-
Respiratory Protection: Use in a well-ventilated area is essential.[1] If ventilation is inadequate, or if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn.[2] For major spills or in confined spaces, a self-contained breathing apparatus (SCBA) may be necessary.[1][3]
Physicochemical and Hazard Data
Below is a summary of key quantitative data for this compound.
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless, clear to oily liquid |
| CAS Number | 2216-52-6 |
| Molecular Formula | C10H20O |
| Molecular Weight | 156.27 g/mol |
| Boiling Point | 95 °C at 16 hPa |
| Melting Point | -22 °C |
| Flash Point | 83 °C (closed cup) |
| Specific Gravity | 0.899 g/cm³ at 25 °C |
| Vapor Pressure | 1.1 hPa at 20 °C |
Source: ChemicalBook, TCI Chemicals[4][5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
-
Inhalation: If fumes or combustion products are inhaled, immediately move the person to fresh air.[1][6] Lay the patient down and keep them warm and rested.[1] If the person is not breathing, provide artificial respiration.[4] Seek medical attention.[4]
-
Skin Contact: If skin contact occurs, immediately remove all contaminated clothing, including footwear.[1] Flush the skin and hair with running water and soap, if available.[1][6] Seek medical attention if irritation develops or persists.[1][6]
-
Eye Contact: If this compound comes into contact with the eyes, immediately flush them with plenty of water for at least 15 minutes.[4] Remove contact lenses if present and easy to do, and continue rinsing.[4][6] Transport the individual to a hospital or doctor without delay.[1] Removal of contact lenses after an injury should only be done by skilled personnel.[1][6]
-
Ingestion: If swallowed, do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[6]
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
-
Alert emergency responders, providing the location and nature of the hazard.[1][6]
-
Prevent the spillage from entering drains or watercourses.[1][6]
-
Increase ventilation and stop the leak if it is safe to do so.[6]
-
Contain the spill with sand, earth, or vermiculite.[6]
-
Collect any recoverable product into labeled containers for recycling.[6]
-
Absorb the remaining product and place it in sealed, labeled drums for disposal.[6]
-
Wash the area and prevent runoff from entering drains.[6]
Disposal Plan:
All waste materials must be handled in accordance with local, state, and federal regulations.[1]
-
Unused Product: This material may be recycled if it is unused or has not been contaminated.[1][6] Consult the manufacturer for recycling options.[6]
-
Contaminated Material: If the product is contaminated, it may be possible to reclaim it through filtration, distillation, or other means.[1][6]
-
Waste Disposal: If recycling or reclamation is not feasible, dispose of the waste at an authorized landfill.[1][6] Puncture containers to prevent reuse.[1] Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[1]
Caption: Workflow for handling a this compound spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
